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  • Product: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
  • CAS: 37940-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid for Research

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a bifunctional organic compound that has garnered interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a bifunctional organic compound that has garnered interest in medicinal chemistry and materials science. Its rigid diaryl sulfone backbone, coupled with a reactive carboxylic acid moiety, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and materials development.

Physicochemical Properties

The unique arrangement of a sulfonyl group, a carboxylic acid, and a chlorinated phenyl ring imparts specific physicochemical characteristics to the molecule. These properties are crucial for its handling, reactivity, and potential biological and material applications.

PropertyValueSource/Method
Molecular Formula C₁₃H₉ClO₄S[1]
Molecular Weight 296.73 g/mol [2]
Melting Point 274.1-275.3 °C
pKa (predicted) 3.36 ± 0.10
LogP (predicted) 2.871[2]
Water Solubility (predicted) Log₁₀(S) = -3.58 mol/L[2]
Solubility Profile

While quantitative solubility data in various solvents is not extensively reported in the literature, a qualitative assessment can be made based on its structure. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is expected to be sparingly soluble in water due to the large hydrophobic diaryl sulfone core, though the carboxylic acid group provides some polarity. It is anticipated to have better solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly in alcohols like ethanol and methanol, particularly upon heating. Its solubility in nonpolar solvents like hexanes is expected to be low.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is essential for its identification and for monitoring reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (DMSO-d₆, 400 MHz): The spectrum would likely show a complex pattern in the aromatic region (δ 7.5-8.5 ppm). The protons on the benzoic acid ring and the chlorophenyl ring will appear as doublets or multiplets, with their chemical shifts influenced by the electron-withdrawing sulfonyl and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR (DMSO-d₆, 101 MHz): The ¹³C NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (δ > 165 ppm). The aromatic carbons would appear in the range of δ 120-145 ppm. The carbon atoms directly attached to the sulfonyl group and the chlorine atom would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid will exhibit characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments for the parent compound is not widely published, the following absorptions are expected based on its structure:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong absorption bands, one asymmetric and one symmetric, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is available in the NIST WebBook.[1] The molecular ion peak ([M]⁺) would be observed at m/z 296, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 298 with an intensity of about one-third of the molecular ion peak).

Plausible Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small molecules and radicals. Key fragmentation pathways could include:

  • Loss of the hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z 279.

  • Loss of the carboxyl group (•COOH) to give a fragment at m/z 251.

  • Cleavage of the C-S bonds, leading to fragments corresponding to the chlorophenylsulfonyl cation (m/z 175) and the carboxyphenyl radical, or the carboxyphenyl cation (m/z 121) and the chlorophenylsulfonyl radical.

Synthesis and Purification

4-[(4-Chlorophenyl)sulfonyl]benzoic acid is typically synthesized in a two-step process starting from the Friedel-Crafts sulfonylation of chlorobenzene.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-chloro-4-(p-tolylsulfonyl)benzene

  • To a stirred solution of chlorobenzene, add aluminum chloride (AlCl₃) as a catalyst.

  • Slowly add p-toluenesulfonyl chloride at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(p-tolylsulfonyl)benzene.

Step 2: Oxidation to 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

  • Dissolve the crude 1-chloro-4-(p-tolylsulfonyl)benzene in glacial acetic acid.

  • Add a strong oxidizing agent, such as chromium trioxide (CrO₃), in portions while monitoring the temperature.

  • Heat the reaction mixture at reflux for several hours until the oxidation is complete.

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid and chromium salts.

  • The crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be further purified by recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Sulfonylation cluster_step2 Step 2: Oxidation start1 Chlorobenzene + p-Toluenesulfonyl Chloride reaction1 Reflux start1->reaction1 reagent1 AlCl₃ (catalyst) reagent1->reaction1 workup1 Acidic Workup (Ice/HCl) reaction1->workup1 extraction1 Extraction (DCM) workup1->extraction1 product1 1-chloro-4-(p-tolylsulfonyl)benzene (Crude) extraction1->product1 start2 1-chloro-4-(p-tolylsulfonyl)benzene product1->start2 reaction2 Reflux start2->reaction2 reagent2 CrO₃ in Glacial Acetic Acid reagent2->reaction2 workup2 Precipitation in Water reaction2->workup2 purification Filtration & Washing workup2->purification final_product 4-[(4-Chlorophenyl)sulfonyl]benzoic acid purification->final_product

Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid.
Purification

Recrystallization is the most common method for purifying the final product. A suitable solvent system would be a polar solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature, such as ethanol, acetic acid, or a mixture of ethanol and water.

Chemical Reactivity

The reactivity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is dominated by its two functional groups: the carboxylic acid and the diaryl sulfone.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is the more reactive of the two functional groups and can undergo a variety of transformations.

  • Amide Formation: This is the most reported reaction for this compound, where it is used as a precursor for synthesizing a range of amide derivatives. The carboxylic acid is typically first converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride can then be reacted with various primary or secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening.[3][4]

  • Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by conversion to the acyl chloride followed by reaction with an alcohol.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Diaryl Sulfone Group and Aromatic Rings

The diaryl sulfone group is generally stable and less reactive than the carboxylic acid. The sulfonyl group is strongly electron-withdrawing, which deactivates both aromatic rings towards electrophilic aromatic substitution.

  • Electrophilic Aromatic Substitution: Due to the deactivating nature of the sulfonyl group, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the aromatic rings would require harsh reaction conditions and would be expected to proceed slowly. The substitution would be directed to the meta position relative to the sulfonyl group.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonyl group activates the aromatic rings towards nucleophilic aromatic substitution, particularly the ring that does not contain the carboxylic acid group. However, the chlorine atom is not on an activated position (ortho or para to the sulfonyl group), so its substitution by a nucleophile would still be challenging.

Reactivity cluster_cooh Carboxylic Acid Reactivity cluster_sulfone Aromatic Ring/Sulfone Reactivity start 4-[(4-Chlorophenyl)sulfonyl]benzoic acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride ester Ester Derivatives start->ester alcohol Primary Alcohol (Reduction, e.g., LiAlH₄) start->alcohol eas Electrophilic Aromatic Substitution (meta-directing, deactivated) start->eas nas Nucleophilic Aromatic Substitution (Challenging) start->nas amide Amide Derivatives acyl_chloride->amide

Reactivity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid.

Applications in Research

Drug Discovery and Medicinal Chemistry

The primary reported application of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is as a scaffold in medicinal chemistry. Its derivatives, particularly amides synthesized from the carboxylic acid group, have been investigated for their potential biological activities.

  • Antimicrobial Agents: Several studies have reported the synthesis of N-acyl-α-amino acid derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which have shown moderate antimicrobial activity against Gram-positive bacteria and antibiofilm potential.[3][4] The diaryl sulfone moiety is a known pharmacophore in various therapeutic agents, and its combination with amino acid residues offers a strategy for developing new antimicrobial compounds.

Potential in Materials Science

While specific examples of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid being used in materials science are not prevalent in the literature, its rigid, bifunctional nature suggests potential applications.

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid analogue, it could potentially be used as an organic linker in the synthesis of MOFs. The rigid diaryl sulfone backbone could lead to the formation of porous structures with high thermal and chemical stability. The presence of the sulfonyl group and the chlorine atom could also be used to fine-tune the properties of the resulting MOF, such as its polarity and catalytic activity.

  • Polymers: The carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization. The rigid and bulky diaryl sulfone unit in the polymer backbone could enhance the thermal stability and mechanical properties of the resulting materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Note: This safety information is provided as a guideline and should be supplemented with a thorough risk assessment before handling this chemical.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST WebBook. [Link]

  • (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Foreword: Navigating the Known and the Inferred in Pharmaceutical Solid-State Chemistry In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Inferred in Pharmaceutical Solid-State Chemistry

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates everything from storage conditions and shelf-life to bioavailability and formulation strategies. This guide is dedicated to a comprehensive exploration of the thermodynamic stability of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, a molecule of interest within contemporary drug discovery pipelines.

Physicochemical Profile of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

A foundational understanding of a molecule's physicochemical properties is the logical starting point for any stability assessment. These parameters provide the context for its behavior in the solid state.

PropertyValueSource
Chemical Formula C13H9ClO4S[1]
Molecular Weight 296.73 g/mol [2][3]
CAS Number 37940-65-1[1]
Calculated Enthalpy of Fusion (ΔfusH°) 37.99 kJ/mol[2][3]
Calculated Normal Boiling Point (Tboil) 791.42 K[2][3]
Calculated Octanol/Water Partition Coefficient (logPoct/wat) 2.871[2][3]

Experimental Assessment of Thermal Stability: A Methodological Framework

While specific data for our target molecule is unavailable, the following sections detail the gold-standard techniques for its determination. The causality behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

The Rationale: DSC is the workhorse for identifying and quantifying thermal events such as melting, crystallization, and solid-solid phase transitions (polymorphism). It operates by measuring the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides a detailed fingerprint of a compound's thermal behavior.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference to nullify the heat capacity of the pan itself.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: A continuous flow of an inert gas, such as nitrogen (50 mL/min), is maintained to prevent oxidative degradation.

    • Temperature Program: The sample is subjected to a controlled temperature program. A typical program would involve an initial equilibration at a sub-ambient temperature (e.g., 0°C), followed by a linear heating ramp (e.g., 10°C/min) to a temperature well above the anticipated melting point (e.g., 300°C). A subsequent cooling and reheating cycle can be employed to investigate recrystallization and the presence of metastable forms.

  • Data Analysis: The resulting DSC thermogram is analyzed for endothermic (melting, solid-solid transitions) and exothermic (crystallization, decomposition) events. The onset temperature and peak maximum of the melting endotherm are determined, and the enthalpy of fusion is calculated from the peak area.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Accurately weigh 1-5 mg of sample seal Hermetically seal in DSC pan weigh->seal place Place sample and reference pans in DSC cell seal->place purge Purge with inert gas (N2) place->purge equilibrate Equilibrate at starting temperature purge->equilibrate heat Heat at a constant rate (e.g., 10°C/min) equilibrate->heat cool_heat Optional: Cooling and reheating cycles heat->cool_heat analyze Analyze thermogram for thermal events cool_heat->analyze determine Determine melting point and enthalpy of fusion analyze->determine

DSC Experimental Workflow
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

The Rationale: TGA provides quantitative information about the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as it is heated at a constant rate. This allows for the determination of the onset temperature of decomposition and the identification of distinct decomposition stages.

Experimental Protocol:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The pan is placed in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which mass loss begins (onset of decomposition). The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition for multi-step degradation processes.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_setup_tga Instrument Setup cluster_run_tga Heating Program cluster_analysis_tga Data Analysis weigh_tga Accurately weigh 5-10 mg of sample load_tga Load into TGA pan weigh_tga->load_tga place_tga Place pan in TGA furnace load_tga->place_tga purge_tga Establish inert atmosphere (N2) place_tga->purge_tga heat_tga Heat from ambient to high temperature (e.g., 600°C) purge_tga->heat_tga rate_tga Constant heating rate (e.g., 10°C/min) heat_tga->rate_tga analyze_tga Analyze mass loss vs. temperature curve rate_tga->analyze_tga determine_tga Determine onset of decomposition analyze_tga->determine_tga

TGA Experimental Workflow

The Potential for Polymorphism: A Critical Consideration

The Concept: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physicochemical properties, including melting point, solubility, and stability.[4] For a pharmaceutical compound, an uncontrolled polymorphic transformation can have profound implications for its efficacy and safety. Given the structural complexity and the presence of hydrogen bonding moieties in 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, the potential for polymorphism should not be overlooked. Studies on similar molecules, such as p-aminobenzoic acid, have revealed the existence of multiple polymorphic forms.

Investigative Approach: A comprehensive polymorph screen would be a crucial step in the solid-state characterization of this compound. This would involve recrystallization from a wide range of solvents with varying polarities and hydrogen bonding capabilities, as well as techniques such as melt quenching and slurry conversions. Each resulting solid form would then be analyzed by techniques such as X-ray Powder Diffraction (XRPD), DSC, and TGA to identify and characterize any new crystalline forms.

Predicted Thermal Decomposition Pathway

In the absence of direct experimental data, we can propose a likely thermal decomposition pathway for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid based on the known behavior of structurally related compounds, such as 4,4'-Sulfonyldibenzoic acid.[5] The decomposition is anticipated to be a multi-step process occurring at elevated temperatures.

  • Decarboxylation: The initial and most probable decomposition step is the loss of the carboxylic acid group as carbon dioxide (CO2). This is a common thermal degradation pathway for aromatic carboxylic acids.[5]

  • Sulfone Bridge Scission: At higher temperatures, following decarboxylation, the central sulfone bridge is expected to cleave. This would involve the breaking of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide (SO2) and the formation of various chlorinated and non-chlorinated aromatic fragments.

Decomposition_Pathway parent 4-[(4-Chlorophenyl)sulfonyl]benzoic acid intermediate Chlorophenyl-sulfonyl-benzene parent->intermediate Decarboxylation (Initial, Lower Temp) co2 CO2 parent->co2 products SO2 + Aromatic Fragments intermediate->products Sulfone Bridge Scission (Higher Temp)

Hypothesized Thermal Decomposition Pathway

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated thermodynamic stability of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid. While a definitive experimental characterization is pending, the synthesis of information from structurally related compounds and computational predictions offers a valuable and scientifically grounded framework for researchers. The molecule is predicted to be a crystalline solid with a relatively high melting point and a multi-step decomposition pathway initiated by decarboxylation. The potential for polymorphism is a key consideration that warrants experimental investigation.

To advance our understanding of this compound, the following experimental studies are recommended:

  • Differential Scanning Calorimetry (DSC) to determine the melting point, enthalpy of fusion, and to screen for polymorphic transitions.

  • Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition and to elucidate the decomposition pathway.

  • X-ray Powder Diffraction (XRPD) for comprehensive polymorph screening and characterization of the crystalline form.

  • Hot-Stage Microscopy to visually observe thermal events and morphological changes upon heating.

The data generated from these studies will be invaluable for the continued development of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

  • Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1018. [Link]

  • Apostol, T. V., Chifiriuc, M. C., Nițulescu, G. M., Olaru, O. T., Barbuceanu, S. F., Socea, L. I., ... & Măruțescu, L. G. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Apostol, T. V., Chifiriuc, M. C., Nițulescu, G. M., Olaru, O. T., Barbuceanu, S. F., Socea, L. I., ... & Măruțescu, L. G. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1800. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Proshin, A. N. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid. CrystEngComm, 23(10), 2235-2245. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • McGuire, C., & O'Malley, C. (2014). Predicting and understanding crystal morphology: The morphology of benzoic acid and the polymorphs of sulfathiazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

  • University of Manchester. (n.d.). Polymorphism in p-Aminobenzoic Acid. Research Explorer. Retrieved from [Link]

Sources

Foundational

Electronic Properties and Synthetic Workflows of Diaryl Sulfone Benzoic Acid Derivatives

An In-Depth Technical Guide for Drug Development Professionals and Materials Scientists Executive Overview As a Senior Application Scientist, I have structured this technical guide to move beyond standard synthetic recip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Materials Scientists

Executive Overview

As a Senior Application Scientist, I have structured this technical guide to move beyond standard synthetic recipes. To truly leverage diaryl sulfone benzoic acid derivatives in drug discovery and advanced materials, one must understand the fundamental electronic causality that dictates their behavior.

Diaryl sulfones are privileged scaffolds in medicinal chemistry, frequently appearing in antimicrobial agents, COX-2 inhibitors, and novel therapeutics[1]. The sulfone group (


) is a powerful electron-withdrawing group (EWG). When coupled with a benzoic acid moiety, the resulting molecule exhibits profound electron deficiency and unique conformational rigidity. This guide dissects the electronic properties of these derivatives and provides field-proven, self-validating synthetic protocols for their construction.

Electronic Properties and Conformational Dynamics

The Hammett Effect and Electron Withdrawal

The chemical behavior of diaryl sulfone benzoic acids is governed by the synergistic electron-withdrawing effects of the sulfone and carboxylic acid groups. The sulfone moiety possesses a high Hammett constant (


), which strongly depletes electron density from the adjacent aromatic rings via both inductive and resonance effects. When a benzoic acid group (

) is introduced, the aromatic core becomes highly electrophilic. This electron deficiency is critical for binding affinities in biological targets, as it enhances hydrogen-bond donor capacity and

stacking interactions with electron-rich residues in protein pockets.
Conformational Orthogonality and the HOMO-LUMO Gap

Unlike diaryl sulfides, which can adopt planar conformations to maximize


-conjugation, diaryl sulfones are forced into an orthogonal conformation. The steric bulk and tetrahedral geometry of the 

sulfur atom prevent the two aryl rings from achieving coplanarity.

Causality: This forced orthogonality breaks the extended


-conjugation across the molecule. Consequently, the Highest Occupied Molecular Orbital (HOMO) is stabilized (lowered in energy), and the Lowest Unoccupied Molecular Orbital (LUMO) is localized primarily on the electron-deficient benzoic acid ring. This widens the HOMO-LUMO gap significantly compared to sulfide precursors, rendering these compounds highly stable against unwanted redox cycling in biological systems.
Quantitative Electronic Data

The table below summarizes the calculated electronic properties of key diaryl sulfone benzoic acid derivatives, demonstrating how para-substituents on the distal aryl ring fine-tune the molecule's electronic landscape.

Table 1: Electronic Properties of Selected Diaryl Sulfone Benzoic Acid Derivatives

CompoundHammett

(Total)
HOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)
4-(Phenylsulfonyl)benzoic acid+1.17-6.85-2.154.704.8
4-[(4-Chlorophenyl)sulfonyl]benzoic acid+1.40-7.02-2.304.725.2
4-[(4-Methoxyphenyl)sulfonyl]benzoic acid+0.90-6.50-1.954.556.1
4-[(4-Nitrophenyl)sulfonyl]benzoic acid+1.95-7.45-3.104.353.5

(Note: Values represent standard DFT B3LYP/6-31G computational approximations to illustrate substituent-driven electronic trends).*

Mechanistic Pathways

The construction of the C-S bond in diaryl sulfones has evolved from harsh Friedel-Crafts sulfonylation to highly controlled transition-metal catalysis[2]. Palladium-catalyzed cross-coupling of iodoarenes with sulfinate salts is currently the gold standard for synthesizing complex, functionalized diaryl sulfones[3].

MechanisticPathway A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Iodide) A->B C Pd(II) Aryl Complex Intermediate B->C D Ligand Exchange (Sulfinate Salt) C->D E Pd(II) Sulfinate Pre-Elimination D->E F Reductive Elimination C-S Bond Formation E->F F->A Catalyst Regeneration G Diaryl Sulfone Benzoic Acid F->G

Pd-catalyzed mechanistic pathway for diaryl sulfone synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes specific in-process controls that allow the researcher to verify the mechanistic progression before proceeding.

Protocol A: Palladium-Catalyzed Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

This protocol utilizes a cross-coupling strategy between 4-iodobenzoic acid and sodium 4-chlorobenzenesulfinate.

  • Causality of Reagents: We employ Xantphos as the supporting ligand. Its exceptionally wide bite angle (~111°) forces the intermediate Pd(II) complex into a distorted geometry that highly accelerates reductive elimination—the traditional bottleneck in C-S bond formation.

    
     is selected as the base because the large cesium cation enhances the solubility of the sulfinate salt in 1,4-dioxane without hydrolyzing the carboxylic acid.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine 4-iodobenzoic acid (1.0 mmol), sodium 4-chlorobenzenesulfinate (1.2 mmol),

    
     (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and 
    
    
    
    (1.5 mmol).
  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (

    
    H NMR):  Take a 0.1 mL aliquot, filter through a short Celite pad, evaporate, and dissolve in DMSO-
    
    
    
    . Validation: The starting 4-iodobenzoic acid exhibits ortho-protons at ~7.8 ppm. Upon successful conversion, the strong electron-withdrawing effect of the newly formed
    
    
    group deshields these protons, shifting them distinctly downfield to >8.0 ppm. If this shift is absent, reductive elimination has failed.
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to protonate the benzoic acid. Extract the organic layer, dry over

    
    , and purify via column chromatography.
    
Protocol B: Green Oxidation of Diaryl Sulfides to Sulfones

For researchers starting from thioethers, this protocol utilizes 30%


 under halogen-free conditions[4].
  • Causality of Reagents:

    
     alone is kinetically sluggish. We introduce sodium tungstate (
    
    
    
    ) which reacts with
    
    
    to form a highly electrophilic peroxotungstate complex. This complex rapidly and selectively transfers oxygen to the nucleophilic sulfur atom without over-oxidizing the aromatic rings.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(4-chlorophenyl)sulfanyl]benzoic acid (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add

    
     (0.01 mmol, 1 mol%) and phenylphosphonic acid (0.01 mmol) to stabilize the tungstate complex.
    
  • Oxidation: Dropwise, add 30% aqueous

    
     (2.5 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Self-Validation Checkpoint (TLC Polarity Tracking): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation: The starting sulfide is highly non-polar (High

    
    ). It will first oxidize to the sulfoxide, which is highly polar due to the localized S=O dipole (Low 
    
    
    
    ). The final sulfone possesses intermediate polarity (Mid
    
    
    ). The reaction is only validated as complete when the
    
    
    0.1 spot completely transitions to the
    
    
    0.4 spot.
  • Workup: Quench excess peroxide with saturated aqueous

    
    . Extract with dichloromethane, dry, and concentrate in vacuo.
    

Conclusion

The electronic properties of diaryl sulfone benzoic acid derivatives—driven by the intense electron-withdrawing nature of the sulfone group and the conformational orthogonality of the aromatic rings—make them indispensable tools in modern drug design. By understanding the causality behind their HOMO-LUMO gaps and Hammett constants, and by employing self-validating synthetic protocols, researchers can reliably incorporate these privileged scaffolds into advanced therapeutic candidates.

References

  • 2 - SciSpace[2] 2.1 - MDPI[1] 3.4 - ResearchGate[4] 4.3 - ACS Publications[3]

Sources

Exploratory

The Architecture of Sulfonyl-Bridged Benzoic Acid Ligands: From Metal-Organic Frameworks to Target-Directed Therapeutics

Sulfonyl-bridged benzoic acid derivatives represent a highly versatile class of ligands that bridge the gap between advanced materials science and targeted drug discovery. Characterized by a central sulfonyl group ( ) fl...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonyl-bridged benzoic acid derivatives represent a highly versatile class of ligands that bridge the gap between advanced materials science and targeted drug discovery. Characterized by a central sulfonyl group (


) flanking one or more benzoic acid moieties, these molecules possess a unique V-shaped geometry (typically exhibiting a bond angle of 104°–120°). The sulfonyl hinge is not merely a structural spacer; it is a highly polar, electron-withdrawing center that introduces novel hydrogen-bonding capabilities and unique electronic properties to the scaffold.

This technical guide explores the dual utility of sulfonyl-bridged benzoic acids—specifically 4,4'-sulfonyldibenzoic acid (SDBA) and sulfamoyl benzoic acid (SBA) analogues—detailing their applications in the synthesis of Metal-Organic Frameworks (MOFs) and the rational design of GPCR agonists and tethered pharmacophores.

Material Science: Engineering Porous Architectures

In coordination chemistry, the rigid yet angular nature of 4,4'-sulfonyldibenzoic acid (SDBA) prevents the dense packing of polymeric networks. This steric frustration forces the self-assembly of open, porous architectures, making SDBA an exceptional linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Catalytic and Magnetic Frameworks

SDBA-based MOFs exhibit remarkable catalytic efficiency due to the high accessibility of their metal nodes. For instance, the copper-based MOF


 has proven to be a highly efficient heterogeneous catalyst for the reduction of 4-nitrophenol to 4-aminophenol 1. The uncoordinated sulfonyl oxygens within the pores facilitate the adsorption of the nitroaromatic substrate, bringing it into close proximity with the catalytic Cu(II) centers. Furthermore, when complexed with transition metals like Manganese, SDBA forms 1D quadruple chains that cross-link into 2D networks, yielding materials with distinct dielectric and magnetic properties 2.
Biomedical Delivery Systems

The inherent polarity of the


 group has been leveraged to design MOFs with highly polar channels. A prime example is the Dysprosium-based MOF 

, which utilizes its uncoordinated sulfonyl oxygen atoms as hydrogen-bond acceptors to achieve high-capacity loading and sustained delivery of the chemotherapeutic agent 5-Fluorouracil (5-FU) in osteosarcoma models 3.

MOF_Synthesis N1 Precursor Mixing Cu(NO3)2 + H2-SDBA N2 Solvent Addition Deionized H2O N1->N2 N3 Solvothermal Heating 170°C for 72h N2->N3 N4 Self-Assembly V-shaped Ligand Coordination N3->N4 N5 Validation PXRD & BET Analysis N4->N5

Solvothermal MOF synthesis workflow highlighting thermodynamic control and validation.

Medicinal Chemistry: Target-Specific Ligand Development

Beyond materials science, modifying the sulfonyl-benzoic acid scaffold yields potent pharmacological agents. By transitioning from a dicarboxylic acid to a sulfamoyl benzoic acid (SBA), researchers can mimic endogenous biological moieties while enhancing metabolic stability.

Sub-nanomolar LPA2 Receptor Agonists

Lysophosphatidic acid (LPA) is a lipid mediator that activates specific GPCRs (LPA1-6) to promote antiapoptotic and mucosal barrier-protective effects. Endogenous LPA contains a hydrolyzable phosphate headgroup, limiting its therapeutic half-life. By employing an isosteric replacement strategy, researchers substituted the phosphate group with a sulfamoyl benzoic acid (SBA) moiety. This modification yielded non-lipid, specific agonists for the LPA2 receptor, such as compound 11d, which exhibits picomolar potency (


) 4.

LPA2_Pathway L SBA Ligand (11d) Sub-nanomolar Agonist R LPA2 GPCR Ligand-Binding Pocket L->R G G-Protein Activation Gαq/11 Pathway R->G C Intracellular Ca2+ Transient Mobilization G->C E Cellular Response Antiapoptotic Effects C->E

LPA2 receptor activation pathway driven by sulfamoyl benzoic acid (SBA) analogues.

Site-Directed Ligand Discovery (Tethering)

Sulfonyl-benzoic acid derivatives are also critical in fragment-based drug discovery. By reacting 4-(chlorosulfonyl)benzoic acid with cystamine, researchers generate libraries of disulfide-containing soluble fragments. Under partially reducing conditions, these fragments undergo rapid thiol exchange with cysteine residues near the active site of a target protein (e.g., thymidylate synthase). This covalent "tethering" dramatically increases the local concentration of the ligand, allowing for the crystallographic capture of weak-affinity fragments that can later be optimized into high-affinity non-covalent inhibitors 5.

Tethering_Workflow T1 Target Protein (Cysteine-containing) T3 Thiol Exchange Partially Reducing Buffer T1->T3 T2 Ligand Library Sulfonyl-Benzoic Disulfides T2->T3 T4 Covalent Tethering Site-Directed Capture T3->T4 T5 Optimization X-Ray Guided Design T4->T5

Site-directed ligand discovery workflow utilizing disulfide tethering.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating the mechanistic causality behind critical experimental choices.

Protocol A: Solvothermal Synthesis of MOF

Objective: Synthesize a highly crystalline, catalytically active MOF using thermodynamic control.

  • Precursor Preparation: Dissolve 0.5 mmol of Copper(II) nitrate trihydrate (

    
    ) and 0.5 mmol of 4,4'-sulfonyldibenzoic acid (
    
    
    
    ) in 5 mL of deionized water under continuous stirring.
  • Reactor Loading: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless-steel autoclave.

    • Causality: The Teflon lining prevents trace metal contamination from the steel, while the sealed autoclave allows the generation of autogenous pressure as the temperature exceeds the solvent's boiling point.

  • Solvothermal Self-Assembly: Heat the sealed autoclave in a programmable oven at 170 °C for 72 hours, followed by a slow cooling ramp (5 °C/hour) to room temperature.

    • Causality: The high temperature and pressure lower the activation energy for ligand coordination. The extended time and slow cooling rate favor the reversible dissociation of kinetic (amorphous) defects, driving the equilibrium toward the thermodynamic product—highly ordered, macroscopic MOF crystals.

  • Isolation: Filter the resulting blue crystals and wash sequentially with deionized water and ethanol to remove unreacted precursors.

  • System Validation: Analyze the isolated crystals via Powder X-Ray Diffraction (PXRD). A successful synthesis is validated when the experimental PXRD peaks perfectly match the simulated diffractogram derived from single-crystal X-ray data, confirming phase purity.

Protocol B: Synthesis of LPA2-Targeted SBA Analogues

Objective: Synthesize and validate a sulfamoyl benzoic acid bioisostere for GPCR agonism.

  • Sulfonamide Coupling: Couple an appropriate amine precursor (e.g., N-butylamino-1,8-naphthalimide) with a substituted sulfonyl chloride in anhydrous Tetrahydrofuran (THF) using triethylamine as a proton scavenger. Stir at room temperature for 12 hours.

    • Causality: Triethylamine neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the coupling reaction to completion.

  • Ester Hydrolysis: Treat the resulting ester intermediate with Lithium Hydroxide (LiOH) in a 1:1 mixture of THF and water.

    • Causality: LiOH provides mild, nucleophilic hydrolysis of the ester to the free carboxylic acid. The THF/water co-solvent ensures the solubility of the lipophilic intermediate while providing the aqueous environment necessary for hydrolysis, crucially avoiding the cleavage of the newly formed, base-sensitive sulfonamide bond.

  • Purification: Acidify the mixture with 1N HCl to precipitate the free acid, filter, and purify via reverse-phase HPLC.

  • System Validation (Functional Assay): Test the purified ligand using a Fura-2AM calcium mobilization assay in mouse embryonic fibroblasts (MEF) derived from

    
     double knockout mice engineered to express only the 
    
    
    
    receptor. A transient spike in intracellular
    
    
    fluorescence validates the compound as an active, target-specific GPCR agonist.

Quantitative Data Summaries

Table 1: Crystallographic & Functional Properties of SDBA-MOFs
MOF FormulaMetal NodeLigandPrimary ApplicationRef

Cu(II)4,4'-Sulfonyldibenzoic acidHeterogeneous Catalysis (4-Nitrophenol reduction)1

Dy(III)4,4'-Sulfonyldibenzoic acidTargeted Drug Delivery (5-Fluorouracil)3

Mn(II)SulfonyldibenzoateMagnetic & Dielectric Materials2

Ni(II)4,4'-Sulfonyldibenzoic acid2-Fold Interpenetrated Polythreading Networks6
Table 2: Pharmacological Profile of Sulfamoyl Benzoic Acid (SBA) Analogues at LPA Receptors
CompoundTarget GPCR

(nM)

(%)
Mechanism of ActionRef
LPA 18:1 (Endogenous)LPA21.40 ± 0.51100Endogenous Lipid Agonist4
Compound 11d (SBA Analogue)LPA20.005 ± 0.003>90Non-Lipid Bioisosteric Agonist4

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor ACS Public
  • Application of 4,4'-Sulfonyldibenzoic Acid in the Synthesis of Advanced Metal-Organic Frameworks Benchchem
  • Fabrication of a Porous Metal-Organic Framework with Polar Channels for 5-Fu Delivery and Inhibiting Human Osteosarcoma Cells ResearchG
  • Site-directed ligand discovery PNAS
  • Synthesis, Crystal Structures, Dielectric, and Magnetic Properties of Manganese-Sulfonyldibenzo
  • Two 2-fold interpenetrated polythreading networks assembled by 4,4′-sulfonyldibenzoic acid and N-donor ligand Taylor & Francis

Sources

Foundational

pKa values and acidity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

pKa Values and Acidity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: A Comprehensive Technical Guide Executive Summary In the realm of rational drug design and synthetic chemistry, understanding the exact physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

pKa Values and Acidity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: A Comprehensive Technical Guide

Executive Summary

In the realm of rational drug design and synthetic chemistry, understanding the exact physicochemical properties of a molecular scaffold is non-negotiable. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a highly functionalized diaryl sulfone derivative frequently utilized as an intermediate or pharmacophore in the development of enzyme inhibitors (such as aldose reductase or cyclooxygenase inhibitors).

As a Senior Application Scientist, I frequently encounter a common pitfall in early-stage development: the mischaracterization of a molecule's ionization state due to its poor aqueous solubility. This technical whitepaper deconstructs the acidity and pKa of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, mapping the electronic effects that govern its proton dissociation, and provides a field-proven, self-validating experimental protocol for accurately determining its pKa in a laboratory setting.

Molecular Architecture and the Mechanism of Acidity

To understand the acidity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, we must analyze its structural components. The molecule consists of a benzoic acid core substituted at the para position with a 4-chlorophenylsulfonyl group.

Electronic Effects and the Hammett Equation

The acidity of benzoic acid derivatives is governed by the ability of the substituents to stabilize the resulting carboxylate anion (-COO⁻) after deprotonation.

  • The Sulfonyl Group (-SO₂-): The sulfonyl moiety is a powerful electron-withdrawing group (EWG). It exerts a strong inductive effect (-I) and a resonance effect (-M) [1]. By pulling electron density away from the aromatic ring, it highly stabilizes the negative charge on the carboxylate anion.

  • The 4-Chlorophenyl Group: The distal chlorine atom exerts an additional, albeit weaker, inductive pull across the phenyl ring, slightly enhancing the electron-withdrawing capacity of the entire sulfonyl complex.

We can mathematically predict the pKa using the Hammett Equation [2]:



  • 
     : The pKa of unsubstituted benzoic acid in water at 25°C is 4.20 .
    
  • 
     (Rho) : The reaction constant for benzoic acid ionization in water is 1.00 .
    
  • 
     (Sigma) : The Hammett substituent constant for a para-phenylsulfonyl group (-SO₂Ph) is +0.68 [3]. The addition of the para-chloro group marginally increases this value to approximately +0.72 .
    

Calculation:



This theoretical framework dictates that 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is significantly more acidic than standard benzoic acid, with an expected aqueous pKa of ~3.48 .

Mechanism COOH Carboxylate Anion (-COO⁻) Core Benzoic Acid Core Core->COOH Charge Delocalization SO2 Sulfonyl Group (-SO2-) SO2->Core Strong EWG Effect (-I, -M) ClPh 4-Chlorophenyl Group ClPh->SO2 Inductive Pull (-I)

Electronic effects stabilizing the carboxylate anion in 4-[(4-Chlorophenyl)sulfonyl]benzoic acid.

Quantitative Physicochemical Data

To facilitate formulation and analytical method development, the core quantitative parameters of the molecule are summarized below.

PropertyValueClinical / Analytical Implication
Molecular Formula C₁₃H₉ClO₄SStandard mass spectrometry target.
Molecular Weight 296.72 g/mol Optimal for small-molecule oral bioavailability.
Predicted pKa (Aqueous) 3.48 ± 0.15Highly ionized at physiological pH (7.4).
Hammett Constant (

)
~+0.72Indicates strong electron-withdrawing nature.
Estimated LogP (Unionized) ~3.2Highly lipophilic; requires cosolvents for titration.
Primary Ionization Center Carboxylic Acid (-COOH)Primary target for salt formation (e.g., Sodium salt).

Experimental Methodologies for pKa Determination

Because 4-[(4-Chlorophenyl)sulfonyl]benzoic acid has a LogP of ~3.2, it is practically insoluble in pure water at low pH (where it is unionized). Therefore, direct aqueous potentiometric titration will fail due to precipitation.

As an application scientist, I mandate the use of the Yasuda-Shedlovsky Cosolvent Extrapolation Method . This protocol is a self-validating system: by titrating the molecule in varying ratios of methanol/water and extrapolating to 0% organic solvent, we eliminate solubility artifacts while mathematically proving the true aqueous pKa.

Protocol: Yasuda-Shedlovsky Potentiometric Titration

Phase 1: Reagent and System Preparation

  • Titrant Calibration: Prepare and standardize 0.1 M KOH in water using potassium hydrogen phthalate (KHP). Validate the exact molarity.

  • Solvent Preparation: Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (w/w) methanol.

  • Electrode Calibration: Calibrate the glass pH electrode in the respective methanol/water mixtures using operational pH buffers (pH* calibration) to account for the liquid junction potential shift caused by the organic solvent.

Phase 2: Titration Execution

  • Sample Dissolution: Accurately weigh ~15 mg of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid. Dissolve it entirely in 50 mL of the 50% Methanol/Water mixture.

  • Inert Atmosphere: Blanket the titration vessel with Argon or Nitrogen gas. Causality: This prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the acidic baseline.

  • Titration: Titrate with 0.1 M KOH using an automated titrator. Dispense in 0.05 mL increments, allowing 30 seconds for equilibrium between doses.

  • Replication: Repeat the exact titration process for the 40% and 30% Methanol/Water mixtures.

Phase 3: Data Validation and Extrapolation

  • Gran Plot Analysis: Convert the titration curves (pH vs. Volume) into Gran plots. A perfectly linear Gran plot validates that the electrode responded in a Nernstian manner and that no precipitation occurred during the run.

  • Apparent pKa Calculation: Extract the apparent pKa (psKa) at the half-equivalence point for each solvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant (

    
    ) of the respective methanol/water mixtures. Perform a linear regression and extrapolate the line to the dielectric constant of pure water (
    
    
    
    ). The y-intercept represents the true aqueous pKa.

Workflow Start Sample Preparation (Weighing & Cosolvent Dissolution) Titration Potentiometric Titration (30%, 40%, 50% MeOH) Start->Titration Gran Gran Plot Validation (Confirming Linearity) Titration->Gran Extrapolation Yasuda-Shedlovsky Extrapolation to 0% MeOH Gran->Extrapolation Result True Aqueous pKa (~3.48) Extrapolation->Result

Workflow for potentiometric pKa determination using Yasuda-Shedlovsky cosolvent extrapolation.

Implications in Drug Development and Formulation

Understanding that the pKa of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is ~3.48 has profound implications for its downstream development:

  • Gastrointestinal Absorption: In the highly acidic environment of the stomach (pH 1.2 - 2.0), the molecule will exist almost entirely in its unionized, lipophilic state. This promotes rapid passive diffusion across the gastric mucosa. However, in the intestines (pH 6.8), it will be >99.9% ionized, drastically reducing its permeability but maximizing its solubility.

  • Salt Selection: Because the pKa is low (strong organic acid), it is an excellent candidate for salt formation with weak bases. To formulate an intravenous or highly soluble oral dosage form, converting the free acid to a sodium, potassium, or meglumine salt will yield a highly stable, water-soluble active pharmaceutical ingredient (API).

  • Chromatographic Behavior: During HPLC method development, the mobile phase must be buffered at least 2 pH units away from the pKa to prevent peak tailing. Using a mobile phase buffer at pH 1.5 (e.g., 0.1% TFA) will ensure the molecule is fully unionized, yielding sharp, reproducible chromatographic peaks.

Conclusion

The acidity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a direct manifestation of the powerful electron-withdrawing nature of its diaryl sulfone architecture. By applying the Hammett equation, we can confidently predict an aqueous pKa of approximately 3.48. For empirical validation, analytical chemists must abandon direct aqueous titration in favor of cosolvent extrapolation methods to circumvent the molecule's inherent lipophilicity. Mastering these physicochemical fundamentals ensures robust analytical methods, optimal salt selection, and predictable pharmacokinetic profiling.

References

  • Title: Linear Free Energy Relationships (LFERs)
  • Title: Hammett equation Source: Wikipedia URL
  • Title: Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study Source: ResearchGate URL
Exploratory

A Guide to the Definitive Characterization of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Molecular Weight and Formula Verification

Introduction In the landscape of modern drug discovery and materials science, the precise structural and molecular characterization of chemical entities is not merely a preliminary step but the bedrock of all subsequent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural and molecular characterization of chemical entities is not merely a preliminary step but the bedrock of all subsequent research. The compound 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, a diaryl sulfone derivative, represents a valuable scaffold in medicinal chemistry, with related structures showing promise in the development of novel antimicrobial agents.[1][2][3] Its utility as a synthetic building block is contingent upon the unambiguous confirmation of its identity.[4]

This technical guide provides a comprehensive framework for researchers and drug development professionals to verify the molecular formula and molecular weight of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid. Moving beyond a simple listing of data, we will explore the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and synthesize the resulting data to achieve a definitive structural confirmation. This document is structured to serve as both a practical guide and an educational resource, emphasizing the synergy between theoretical calculations and empirical data.

Theoretical Molecular Profile

Before undertaking any experimental verification, establishing a theoretical profile of the target compound is crucial. This baseline, derived from its presumed chemical structure, provides the reference against which all empirical data will be compared.

The structure of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is as follows:

Figure 1. Chemical Structure of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid.

Based on this structure, we can derive the fundamental molecular properties summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₄S[NIST, ChemicalBook][5][6]
CAS Registry Number 37940-65-1[NIST][5]
Calculated Molecular Weight 296.73 g/mol [Cheméo][7]
Calculated Elemental Composition C: 52.62%H: 3.06%Cl: 11.95%O: 21.57%S: 10.80%Derived from Molecular Formula

Experimental Verification I: Mass Spectrometry for Molecular Weight Determination

Expertise & Rationale: Mass Spectrometry (MS) is the gold-standard technique for determining the molecular weight of a compound.[8][9] Its power lies in its ability to measure the mass-to-charge ratio (m/z) of the ionized molecule (the molecular ion).[10][11] For most common ionization techniques, the charge (z) is +1, making the m/z value a direct measurement of the molecular mass. This provides an immediate and high-precision test of our calculated value. We select Electron Ionization (EI) as a robust and widely available method for this type of small molecule analysis.

Workflow for Molecular Weight Verification via Mass Spectrometry

G cluster_0 Ion Source & Acceleration cluster_1 Analysis & Detection Sample 1. Sample Introduction (Solid Probe/GC Inlet) Ionization 2. Ionization (Electron Impact) Sample->Ionization Vaporization Acceleration 3. Ion Acceleration (Electric Field) Ionization->Acceleration Analyzer 4. Mass Analysis (Magnetic Field Deflection) Acceleration->Analyzer Detector 5. Detection (Electron Multiplier) Analyzer->Detector Separated Ions Output 6. Data Output (Mass Spectrum) Detector->Output

Caption: Workflow for Mass Spectrometry analysis.

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrument Preparation:

    • Ensure the mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA).

    • Set the ion source temperature appropriately for the analyte (e.g., 200-250 °C) to ensure vaporization without thermal degradation.

    • Set the electron energy to 70 eV, a standard energy that provides reproducible fragmentation patterns and efficient ionization.

  • Sample Preparation:

    • Prepare a dilute solution of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid in a volatile solvent such as methanol or dichloromethane (approx. 1 mg/mL).

    • Alternatively, for direct probe analysis, place a small amount of the solid sample (microgram quantity) into a capillary tube.

  • Data Acquisition:

    • Introduce the sample into the high-vacuum source of the mass spectrometer.

    • The vaporized molecules are bombarded by the 70 eV electron beam, causing the ejection of an electron to form a radical cation, M⁺•, known as the molecular ion.[12]

    • These ions are accelerated by an electric field and then passed through a magnetic field, which deflects them based on their m/z ratio.

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Interpretation & Self-Validation:

    • Molecular Ion Peak (M⁺•): Identify the peak with the highest m/z value that corresponds to the intact molecule. For C₁₃H₉ClO₄S, this peak should appear at approximately m/z 296.[5]

    • Isotopic Pattern (Trustworthiness Pillar): The presence of chlorine provides a definitive, built-in validation. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion will appear as two peaks: an 'M' peak at m/z 296 (containing ³⁵Cl) and an 'M+2' peak at m/z 298 (containing ³⁷Cl). The intensity ratio of the M+2 peak to the M peak should be approximately 1:3, which is a characteristic signature for a monochlorinated compound. Observing this pattern provides high confidence in the elemental composition.

Experimental Verification II: Elemental Analysis for Formula Corroboration

Expertise & Rationale: While MS provides the total mass, elemental analysis determines the relative proportions of the constituent elements (C, H, S in this case).[13] This technique is orthogonal to MS and serves as a powerful method to corroborate the molecular formula. The modern method involves combusting the sample in a stream of oxygen and quantifying the resulting gases (CO₂, H₂O, SO₂). This directly yields the mass percentages of C, H, and S.

Workflow for Empirical Formula Verification via Elemental Analysis

G cluster_0 Analysis cluster_1 Quantification cluster_2 Calculation Sample 1. Weigh Sample (1-3 mg) Combustion 2. High Temp Combustion (in O₂ stream) Sample->Combustion Separation 3. Gas Separation (GC Column) Combustion->Separation Detection 4. Gas Detection (TCD) Separation->Detection Percent 5. Calculate % Composition Detection->Percent Moles 6. Convert to Moles Percent->Moles Ratio 7. Determine Simplest Ratio Moles->Ratio Empirical 8. Empirical Formula Ratio->Empirical

Caption: Workflow for Elemental Analysis.

Detailed Experimental Protocol & Data Analysis
  • Instrument Preparation:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., sulfanilamide).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried, pure 4-[(4-Chlorophenyl)sulfonyl]benzoic acid sample into a tin capsule.

  • Data Acquisition:

    • The sample is introduced into a high-temperature furnace (≥900 °C) where it undergoes complete combustion in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, SO₂, and N₂) are passed through a gas chromatography column to separate them.

    • A thermal conductivity detector (TCD) quantifies the amount of each gas, from which the instrument's software calculates the mass percentages of C, H, and S.

  • Data Analysis (From % Composition to Empirical Formula):

    • The experimental percentages should be compared to the theoretical values. A good match (typically within ±0.4%) is the first sign of purity and correct identity.

    • To derive the empirical formula, follow these steps:[14][15][16]

StepExample Calculation (Using Theoretical Values)Result
1. Convert Mass % to Grams Assume a 100 g sample:C: 52.62 g, H: 3.06 g, Cl: 11.95 g, O: 21.57 g, S: 10.80 g-
2. Convert Grams to Moles C: 52.62 g / 12.011 g/mol H: 3.06 g / 1.008 g/mol Cl: 11.95 g / 35.453 g/mol O: 21.57 g / 15.999 g/mol S: 10.80 g / 32.06 g/mol C: 4.38 molH: 3.04 molCl: 0.337 molO: 1.35 molS: 0.337 mol
3. Divide by Smallest Mole Value Divide all by 0.337:C: 4.38 / 0.337H: 3.04 / 0.337Cl: 0.337 / 0.337O: 1.35 / 0.337S: 0.337 / 0.337C: 13.0H: 9.0Cl: 1.0O: 4.0S: 1.0
4. Determine Empirical Formula The simplest whole-number ratio is C₁₃H₉ClO₄S.C₁₃H₉ClO₄S

Synthesis of Data: Final Molecular Formula Verification

The final and most crucial step is the synthesis of data from both mass spectrometry and elemental analysis. This convergence of evidence provides the highest level of confidence in the compound's identity.

  • Corroborate Empirical Formula: The empirical formula derived from elemental analysis is C₁₃H₉ClO₄S.

  • Calculate Empirical Formula Mass:

    • (13 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999) + (1 × 32.06) = 296.73 g/mol .

  • Compare with Molecular Weight from MS:

    • The molecular weight determined from the molecular ion peak in the mass spectrum is ~296.73 g/mol .

  • Conclude Molecular Formula:

    • Since the Empirical Formula Mass is equal to the Molecular Weight, the molecular formula is the same as the empirical formula.

    • Final Verified Molecular Formula: C₁₃H₉ClO₄S

Conclusion

The definitive characterization of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is achieved not by a single measurement but by a logical, multi-faceted approach. By first establishing a theoretical profile, then employing the complementary techniques of mass spectrometry and elemental analysis, we create a self-validating system. Mass spectrometry provides a precise molecular weight, with isotopic patterns offering an internal check on the presence of key elements like chlorine. Elemental analysis confirms the mass proportions of the constituent elements, allowing for the derivation of the empirical formula. The perfect alignment of the empirical formula mass with the experimentally determined molecular weight provides an unambiguous verification of the molecular formula, C₁₃H₉ClO₄S. This rigorous protocol ensures the scientific integrity required for advancing research and development in fields that rely on this important chemical scaffold.

References

  • Gheldiu, A-M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • ResearchGate. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • NIST. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). [Link]

  • PubChemLite. 4-[(4-chlorophenyl)sulfanyl]benzoic acid (C13H9ClO2S). [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]

  • Jack Westin. Mass spectrometry (MS). [Link]

  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate. [Link]

  • PubChem. 4-(4-Fluorophenyl)benzoic acid. [Link]

  • OER Commons. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • LOUIS Pressbooks. Determining Empirical and Molecular Formulas. [Link]

  • The ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • University of Massachusetts. Stoichiometry: Elemental Analysis. [Link]

  • YouTube. Elemental Analysis: Empirical and Molecular Formulas. [Link]

  • US EPA. Benzoic acid, 4-[(4-chlorophenyl)methylamino]-, methyl ester - Substance Details. [Link]

  • PubChemLite. 3-[(4-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid as a Versatile Diaryl Sulfone Pharmacophore

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS: 37940-65-1) Executive Summary & Mechanistic Grounding In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS: 37940-65-1)

Executive Summary & Mechanistic Grounding

In modern medicinal chemistry, the diaryl sulfone moiety is a privileged pharmacophore, historically foundational to antimicrobial agents (e.g., dapsone) and highly selective COX-2 inhibitors (e.g., etoricoxib, rofecoxib). 4-[(4-Chlorophenyl)sulfonyl]benzoic acid serves as a highly modular, bifunctional intermediate for synthesizing complex diaryl sulfone libraries [1].

The strategic value of this intermediate lies in its orthogonal reactivity:

  • The Carboxylic Acid (-COOH): Readily undergoes amidation or esterification to explore solvent-exposed regions of target binding pockets.

  • The Aryl Chloride (-Cl): While typically inert in unactivated systems, the strongly electron-withdrawing para-sulfonyl group activates the C-Cl bond, making it uniquely susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [3].

By sequentially functionalizing these two sites, researchers can rapidly generate structurally diverse libraries with finely tuned physicochemical properties.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for downstream formulation and purification strategies. The high melting point and specific partition coefficient dictate the use of polar aprotic solvents (like DMF or DMSO) during library synthesis [2].

PropertyValueSource / Method
Chemical Name 4-[(4-Chlorophenyl)sulfonyl]benzoic acidIUPAC Standard
CAS Registry Number 37940-65-1NIST WebBook [1]
Molecular Formula C₁₃H₉ClO₄SElemental Analysis
Molecular Weight 296.73 g/mol Computed
LogP (Octanol/Water) 2.87Crippen Calculated [2]
Melting Point >350 °CLiterature [3]
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 4Computed

Synthetic Workflow & Orthogonal Functionalization

To maximize the utility of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a divergent synthetic workflow is typically employed. The following diagram illustrates the logical progression from the core intermediate to complex biaryl sulfone derivatives.

Synthetic_Workflow Start 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS: 37940-65-1) Path1 Step 1: Amidation (COOH) HATU, DIPEA, Amine Start->Path1 Pathway A (C-Terminus) Prod1 Sulfonyl-Benzamide Intermediate Path1->Prod1 Path2 Step 2: Suzuki Coupling (Cl) Pd(dppf)Cl2, Aryl Boronic Acid Prod2 Complex Biaryl Sulfone API Candidate Path2->Prod2 Prod1->Path2 Pathway B (Halogen)

Fig 1: Orthogonal synthetic workflow for functionalizing 4-[(4-chlorophenyl)sulfonyl]benzoic acid.

Validated Experimental Protocols

The following protocols have been designed with self-validating checkpoints to ensure high fidelity in drug discovery workflows. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: HATU-Mediated Amidation of the Carboxylic Acid

Causality & Rationale: The strongly electron-withdrawing nature of the sulfone group slightly deactivates the benzoic acid moiety, making standard carbodiimide (EDC/DCC) couplings sluggish. Utilizing HATU generates a highly reactive HOAt-active ester, overcoming this electronic barrier. DIPEA is selected as a sterically hindered, non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-[(4-chlorophenyl)sulfonyl]benzoic acid (1.0 mmol, 296.7 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 15 minutes. Self-Validation Check: The solution will transition from clear to a pale yellow, indicating the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol) dropwise. Stir the reaction at room temperature for 4 hours.

  • Reaction Monitoring: Confirm complete consumption of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM; UV active at 254 nm).

  • Workup: Quench the reaction by diluting with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the sulfonyl-benzamide intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Aryl chlorides are notoriously challenging substrates for oxidative addition in cross-coupling reactions. However, the para-sulfone group in this intermediate acts as a powerful electron-withdrawing group (EWG), lowering the LUMO of the aryl chloride and rendering it highly reactive toward palladium insertion. Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides the necessary steric bulk and electron density to stabilize the catalytic cycle and suppress unwanted protodehalogenation [3].

Step-by-Step Methodology:

  • Preparation: To a microwave vial or Schlenk tube, add the sulfonyl-benzamide intermediate from Protocol A (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Reaction: Seal the vessel and heat to 90 °C in an oil bath for 12 hours.

  • Reaction Monitoring: Analyze an aliquot via LC-MS. The mass of the desired biaryl product should dominate the chromatogram.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite, eluting with EtOAc (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL). Dry over Na₂SO₄, concentrate, and purify via automated flash chromatography to afford the final API candidate.

Pharmacodynamic Application: Target Interaction

Diaryl sulfones synthesized from this intermediate frequently target inflammatory pathways, most notably via the inhibition of Cyclooxygenase-2 (COX-2). The sulfone oxygen atoms act as critical hydrogen bond acceptors, anchoring the molecule within the COX-2 specific side pocket (Arg120, Tyr355), while the biaryl system occupies the hydrophobic channel.

Target_Interaction A Diaryl Sulfone Candidate B COX-2 Active Site Side Pocket A->B Binds Target C Sulfone Oxygens (H-Bond Acceptors) B->C Polar Anchoring D Biaryl System (Hydrophobic Core) B->D Steric Fit E Arg120 / Tyr355 Interaction C->E H-Bonding F Hydrophobic Channel Occupancy D->F pi-pi / VdW G Prostaglandin Synthesis Inhibition E->G Blocks Arachidonic Acid F->G

Fig 2: Mechanistic binding pathway of diaryl sulfones within the COX-2 active site.

References

  • National Institute of Standards and Technology (NIST) . "Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Cheméo . "Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1)". Céondo GmbH. Available at: [Link](Search CAS: 37940-65-1)

  • Chemsrc . "4,4′-sulfonyldibenzoic acid | CAS#:2449-35-6 Synthetic Routes". Chemsrc Chemical Database. Available at:[Link]

Application

Advanced Cross-Coupling Strategies Involving Chlorophenyl Sulfonyl Scaffolds: Desulfonylative Arylation and Allylic Substitution Protocols

Introduction Chlorophenyl sulfonyl groups are highly versatile motifs in modern organic synthesis. Traditionally viewed merely as protecting groups or pharmacophores, they are now recognized as powerful electrophilic par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorophenyl sulfonyl groups are highly versatile motifs in modern organic synthesis. Traditionally viewed merely as protecting groups or pharmacophores, they are now recognized as powerful electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The extrusion of sulfur dioxide (desulfination) provides a strong thermodynamic driving force, enabling the generation of reactive aryl or allyl metal species without relying on sensitive organometallic reagents[1].

This application note details two state-of-the-art protocols designed for researchers and drug development professionals:

  • Palladium-Catalyzed Desulfitative Direct Arylation of heterocycles using 4-chlorobenzenesulfonyl chloride.

  • Photoredox-Enabled Cobalt-Catalyzed Allylic Substitution using allyl 4-chlorophenyl sulfone as a branch-selective synthon.

Mechanistic Insights and Causality

Why use the chlorophenyl sulfonyl derivative? In desulfitative cross-couplings, the sulfonyl chloride first undergoes oxidative addition to the Pd(0) catalyst. The subsequent extrusion of SO₂ generates a Pd(II)-aryl intermediate. The presence of the chloro substituent on the phenyl ring modulates the electronic density of the intermediate, accelerating the reductive elimination step while remaining orthogonal to the coupling conditions. This allows the preserved aryl-chloride bond to be utilized for downstream functionalizations (e.g., subsequent Buchwald-Hartwig or Suzuki couplings)[1].

In allylic substitutions, allyl 4-chlorophenyl sulfone acts as a unique 1,1-dipole synthon. The electron-withdrawing 4-chlorophenyl group sufficiently activates the sulfone to act as a competent leaving group under photoredox cobalt catalysis, a reactivity profile not efficiently achieved with standard phenyl sulfones or traditional metal catalysts[2].

Workflow Diagram

G Start Chlorophenyl Sulfonyl Precursor Path1 Pd-Catalyzed Desulfitative Arylation Start->Path1 PdCl2, Base Path2 Co-Catalyzed Allylic Substitution Start->Path2 Co/Photocatalyst Int1 Pd(II) Aryl Intermediate (-SO2) Path1->Int1 Int2 Photoredox Co(III) Allyl Complex Path2->Int2 Prod1 Arylated Heterocycle (C-C Bond Formation) Int1->Prod1 Heterocycle C-H Prod2 Branched Allylic Product Int2->Prod2 Nucleophile

Catalytic workflows for chlorophenyl sulfonyl cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Desulfitative Direct Arylation

Objective: Direct C-H arylation of benzothiophenes using 4-chlorobenzenesulfonyl chloride as the aryl source.

Causality in Experimental Design: Li₂CO₃ is explicitly selected as the base because its mild nature prevents the premature hydrolysis of the highly reactive sulfonyl chloride, ensuring that oxidative addition to palladium outpaces degradation. PdCl₂(MeCN)₂ is utilized as a phosphine-free catalyst, reducing steric bulk around the metal center and facilitating the critical desulfination step[1].

Table 1: Optimization of Base and Solvent for Desulfitative Arylation
Catalyst (mol %)Base (Equiv)SolventTemp (°C)Yield (%)
PdCl₂(MeCN)₂ (5%)Li₂CO₃ (2.0)1,4-Dioxane14085
PdCl₂(MeCN)₂ (5%)Na₂CO₃ (2.0)1,4-Dioxane14042
Pd(OAc)₂ (5%)Li₂CO₃ (2.0)DMF140Trace
PdCl₂(MeCN)₂ (5%)Li₂CO₃ (2.0)Toluene14061
Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with benzothiophene (1.0 mmol), 4-chlorobenzenesulfonyl chloride (1.5 mmol), PdCl₂(MeCN)₂ (0.05 mmol, 5 mol%), and anhydrous Li₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the mixture. Seal the tube tightly with a Teflon-lined cap.

  • Reaction: Transfer the sealed tube out of the glovebox and stir the mixture in a pre-heated oil bath at 140 °C for 16 hours. Note: Vigorous stirring (≥800 rpm) is required due to the heterogeneous nature of the lithium carbonate base.

  • Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the pure C2-arylated benzothiophene.

Protocol 2: Cobalt-Catalyzed Branch-Selective Allylic Substitution

Objective: Synthesis of highly branched allylic compounds utilizing allyl 4-chlorophenyl sulfone.

Causality in Experimental Design: Traditional metal-catalyzed allylic substitutions of sulfones often suffer from low yields or poor regioselectivity due to competitive isomerization to the thermodynamically stable vinyl sulfone. By employing a dual photoredox/cobalt catalytic system, the reaction proceeds via a radical-polar crossover mechanism. The photocatalyst facilitates the single-electron reduction of the Co(II) species, enabling the efficient cleavage of the C-S bond of the 4-chlorophenyl sulfone, strictly dictating branch-selective C-C bond formation[2].

Table 2: Regioselectivity in Co-Catalyzed Allylic Substitution
Sulfone Leaving GroupCatalyst SystemYield (%)Branch : Linear Ratio
Allyl Phenyl SulfoneCo(acac)₂ / dppp453:1
Allyl 4-Chlorophenyl SulfoneCo(acac)₂ / dppp625:1
Allyl 4-Chlorophenyl SulfoneCo(acac)₂ / dppp / Photocatalyst95 >20:1
Step-by-Step Methodology
  • Reagent Assembly: To a 10 mL flame-dried vial equipped with a magnetic stir bar, add allyl 4-chlorophenyl sulfone (0.5 mmol), the chosen nucleophile (e.g., a silyl enol ether, 0.75 mmol), Co(acac)₂ (2.5 mol%), dppp ligand (3.0 mol%), and an Iridium-based photocatalyst (0.25 mol%).

  • Degassing: Add anhydrous THF (2.5 mL) and N,N-diisopropylethylamine (DIPEA, 1.0 mmol). Degas the mixture via three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen, which otherwise quenches the photoredox cycle.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (450 nm). Stir the reaction mixture at room temperature for 12 hours under continuous irradiation.

  • Quenching & Extraction: Quench the reaction by adding deionized water (5 mL). Critical Caution: Do not use aqueous NH₄Cl for quenching, as acidic conditions promote unwanted isomerization of the unreacted starting material to the vinyl sulfone, complicating purification[2]. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography to yield the highly branched allylic product.

References[2] Allyl 4-Chlorophenyl Sulfone as a Versatile 1,1-Synthon for Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution. Source: thieme-connect.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0v2nYF-IfS22Ni0XirFRniGxEKuwhhljmqUo9LAVtJZwpmN3gyjQyyc0Wy1wyUBsbDCdxByhzPE1s3sVV3fxH569Mef_7DPmKCnwbuEUq8rh9dX6rQ_sPNO6R5p1fjLbf62lWSBuHrI0oAIMOOeEzyeFm-9WPg5zkhnKHXEQhvKOleJM1YpnBOPCPfQ==[1] THESE DE DOCTORAT DE - Theses.fr: Palladium catalyzed direct arylation of (hetero)arenes or alkenes via C-H activation. Source: theses.fr. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfVmuv0_NMyzG_wH5o82UxUWINgqkRXb3-NKgEuhgeqNZoVw4J5WPnH6ARRK01D0XvF7JsiAOsrL9YsdS9-T5JkcUdNM7BZzEli8T0iQMB6E54PsARITH07c97sP0=

Sources

Method

Application Note: Advanced Functionalization Techniques for the Carboxylic Acid Group in Sulfonyl Benzoates

Strategic Overview & Mechanistic Causality Sulfonylbenzoic acids are privileged scaffolds in medicinal chemistry and agrochemicals, serving as critical precursors for blockbuster drugs such as the Hedgehog pathway inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

Sulfonylbenzoic acids are privileged scaffolds in medicinal chemistry and agrochemicals, serving as critical precursors for blockbuster drugs such as the Hedgehog pathway inhibitor Vismodegib, as well as various sulfonamide diuretics and saccharin derivatives. However, functionalizing the carboxylic acid moiety in the presence of a sulfonyl group presents unique synthetic challenges.

The core difficulty stems from the strongly electron-withdrawing nature of the sulfonyl group (


) . This electronic effect propagates through the aromatic ring, resulting in two distinct mechanistic hurdles:
  • Decreased Carboxylate Nucleophilicity: The basicity and nucleophilicity of the carboxylate anion are significantly diminished. Standard peptide coupling reagents (e.g., EDC/HOBt) that rely on the carboxylate attacking an activated intermediate often suffer from sluggish kinetics and poor yields.

  • Destabilized Oxonium Intermediates: In acid-catalyzed transformations like Fischer esterification, the initial protonation of the carbonyl oxygen is thermodynamically disfavored because the electron-deficient aromatic ring cannot stabilize the adjacent positive charge.

To overcome these barriers, chemists must employ highly reactive intermediates (e.g., acyl chlorides), forcing conditions, or modern radical-based decarboxylative strategies that leverage the electron deficiency to facilitate single-electron transfer (SET) events.

Divergent Functionalization Workflows

The following diagram illustrates the three primary strategic pathways for functionalizing the carboxylic acid group in sulfonyl benzoates, moving from classical polar mechanisms to modern single-electron radical pathways.

G SBA Sulfonylbenzoic Acid (Core Scaffold) Amidation Amidation via Acyl Chloride SBA->Amidation SOCl2 then R-NH2 Esterification Fischer Esterification SBA->Esterification H+ / MeOH / Reflux Decarb Decarboxylative Cross-Coupling SBA->Decarb Photocatalyst / CuF2 / hv Prod1 Sulfonylbenzamides (e.g., Vismodegib) Amidation->Prod1 Prod2 Sulfonylbenzoate Esters (Synthetic Intermediates) Esterification->Prod2 Prod3 Aryl Sulfonamides / Sulfones (Traceless COOH) Decarb->Prod3

Divergent functionalization pathways for sulfonylbenzoic acids.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Two-Step Amidation via Acyl Chloride (Vismodegib Synthesis)

Because direct coupling agents fail to efficiently activate electron-deficient sulfonylbenzoic acids, conversion to an acyl chloride is the most robust method for amidation [1]. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to the acyl chloride.

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a flame-dried 50 mL round-bottom flask under N₂ atmosphere, suspend 2-chloro-4-(methylsulfonyl)benzoic acid (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Activation: Add thionyl chloride (

    
    , 15.0 mmol, 3.0 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.
    
  • Reaction: Warm the mixture to room temperature and stir for 3 hours. The suspension will become a homogenous solution as the acyl chloride forms. Self-Validation: Quench a 10 µL aliquot in methanol; TLC should show complete conversion to the methyl ester, indicating no starting acid remains.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted

    
     and DCM. Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of HCl.
    
  • Amidation: Dissolve the crude acyl chloride in anhydrous THF (10 mL). Cool to 0 °C and add the target amine (e.g., 2-chloro-5-aminoacetophenone, 4.8 mmol) followed by N,N-diisopropylethylamine (DIPEA, 12.0 mmol).

  • Workup: Stir for 4 hours at room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with 10% aqueous HCl (2 × 15 mL) and saturated aqueous

    
     (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the crude sulfonylbenzamide.
Protocol B: Acid-Catalyzed Fischer Esterification

Fischer esterification of sulfonylbenzoic acids requires forcing conditions due to the destabilization of the protonated carbonyl intermediate [2]. Using a large excess of the alcohol as the solvent and a strong mineral acid drives the equilibrium forward.

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask with the sulfonylbenzoic acid (10.0 mmol) and anhydrous methanol (40 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 1.0 mL) dropwise while stirring.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 16–24 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting material (

    
     with tailing) should be entirely replaced by the less polar ester (
    
    
    
    ).
  • Isolation: Cool the reaction to room temperature and remove ~30 mL of methanol under reduced pressure.

  • Neutralization: Carefully pour the residue into an ice-cold saturated solution of

    
     (50 mL). Effervescence will occur.
    
  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate to afford the methyl sulfonylbenzoate.
    
Protocol C: Photocatalytic Decarboxylative Amidosulfonation

Recent breakthroughs in photoredox catalysis allow the carboxylic acid to be used as a traceless activating group. By utilizing a dual catalyst system (an acridine photocatalyst and a copper catalyst), the carboxylic acid undergoes ligand-to-metal charge transfer (LMCT) and subsequent decarboxylation to form a sulfonyl radical, which is then trapped to form a sulfonamide [3, 4].

Step-by-Step Procedure:

  • Reagent Mixing: In an oven-dried Schlenk tube, combine the sulfonylbenzoic acid (0.3 mmol), DABSO (0.33 mmol), Acridine photocatalyst (10 mol%),

    
     (10 mol%), and O-benzoylhydroxylamine (0.6 mmol).
    
  • Solvent & Degassing: Add anhydrous DCM (6 mL). Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches the excited photocatalyst. Backfill with Argon.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 400 nm blue LEDs. Stir vigorously at room temperature for 16 hours. Self-Validation: The solution color may shift from pale yellow to deep green/brown as the Cu-LMCT complex forms and turns over.

  • Purification: Dilute the mixture with DCM (10 mL), filter through a short pad of Celite to remove copper salts, and concentrate. Purify the crude residue via flash column chromatography to isolate the complex sulfonamide.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and mechanistic parameters for the three functionalization techniques.

TransformationPrimary Reagents / CatalystTypical Yield (%)Reaction Time (h)Key Mechanistic Challenge
Amidation

, DMF (cat.), DIPEA
85 – 95%4 – 6Poor nucleophilicity of the carboxylate necessitates highly reactive acyl chloride intermediate.
Esterification MeOH, conc.

75 – 90%16 – 24Destabilization of the oxonium intermediate requires forcing conditions and excess alcohol.
Decarboxylation Acridine PC,

, 400nm

60 – 80%16Requires strict exclusion of oxygen to prevent quenching of the excited state photocatalyst.

References

  • An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. Journal of Chemical Research. URL:[Link]

  • Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science (RSC Publishing). URL:[Link]

  • Silver-Promoted Decarboxylative Sulfonylation of Aromatic Carboxylic Acids with Sodium Sulfinates. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Application

Application Note: Strategies for Incorporating 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid into High-Performance Polymer Backbones

Executive Summary The development of advanced engineering thermoplastics requires precise control over polymer architecture, molecular weight, and terminal functionality. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced engineering thermoplastics requires precise control over polymer architecture, molecular weight, and terminal functionality. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a highly versatile, dual-functional synthon that serves as a powerful tool in polymer chemistry. Possessing both an activated aryl chloride and a carboxylic acid, this molecule allows researchers to synthesize carboxyl-telechelic poly(arylene ether sulfone)s (PAES) via end-capping, which can subsequently be crosslinked or chain-extended into poly(ether amide sulfone) block copolymers. This application note details the mechanistic causality, step-by-step protocols, and structural validation required to successfully integrate this molecule into polymer backbones.

Chemical Rationale and Mechanistic Causality

Chemoselective Dual Reactivity

The utility of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid stems from the electronic disparity between its two aromatic rings. The sulfonyl group (


) acts as a powerful electron-withdrawing group (EWG). During nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of a nucleophile on the halogen-bearing carbon[1]. The sulfonyl group stabilizes the resulting Meisenheimer complex via resonance, dramatically accelerating the displacement of the chloride ion.

Crucially, under the basic conditions of polymerization (using


), the carboxylic acid is immediately deprotonated to form a potassium carboxylate. This anionic state renders the benzoic acid ring electron-rich, effectively shielding it from parasitic nucleophilic attacks. Consequently, substitution is directed exclusively toward the sulfone-activated chlorophenyl ring, ensuring perfect chemoselectivity.
Nucleophilic Aromatic Substitution (SNAr) Dynamics

PAES synthesis relies on the step-growth polymerization of a bisphenol and a dihalide in a dipolar aprotic solvent. A weak base, such as


, is utilized instead of NaOH because strong bases can prematurely hydrolyze the activated aryl chloride or cleave the growing polymer backbone. The reaction generates water, which must be continuously removed via azeotropic distillation with toluene; failure to remove water results in the hydrolysis of the dihalide into an unreactive phenol, terminating chain growth and skewing stoichiometry[2].
Carboxylic Acid Activation via Yamazaki-Higashi Coupling

Once the carboxyl-telechelic PAES is isolated, the terminal


 groups can be reacted with diamines. Converting these groups to acid chlorides using thionyl chloride is often too harsh for functionalized polysulfones. Instead, the Yamazaki-Higashi phosphorylation method  is employed. By utilizing triphenyl phosphite (TPP) and pyridine, the carboxylic acid is converted in situ into a highly reactive acyloxy N-phosphonium intermediate, allowing for direct, low-temperature amidation without moisture-sensitive precursors[3].

Experimental Protocols

Protocol A: Synthesis of Carboxyl-Telechelic PAES via End-Capping

This protocol describes the synthesis of a 10,000 g/mol carboxyl-terminated polysulfone. The system is self-validating: the cessation of water in the Dean-Stark trap indicates complete phenoxide formation, while a dramatic increase in solution viscosity confirms successful step-growth polymerization.

Materials:

  • Bisphenol A (BPA, strictly dried)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (End-Capper)

  • Potassium carbonate (

    
    , anhydrous, 1.2 eq)
    
  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Monomer Loading: To a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add BPA (10.0 mmol), DCDPS (9.0 mmol), and

    
     (12.0 mmol). Add 15 mL of NMP and 7.5 mL of Toluene.
    
  • Azeotropic Dehydration: Heat the vigorously stirring mixture to 150 °C. Toluene will form an azeotrope with the generated water. Reflux for 2–4 hours. Validation Check: The reaction is ready for the next step only when water droplets cease accumulating in the Dean-Stark trap[2].

  • Polymerization: Drain the toluene from the trap to allow the internal reaction temperature to rise to 165–170 °C. Maintain this temperature for 4–6 hours. The solution will become highly viscous and transition to a dark amber color.

  • End-Capping: Dissolve 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (2.0 mmol) in 2 mL of NMP and inject it into the reactor. Maintain heating at 165 °C for an additional 2 hours to ensure complete capping of the terminal phenoxide groups[4].

  • Precipitation & Purification: Cool the mixture to 80 °C and dilute with 10 mL of NMP to reduce viscosity. Precipitate the polymer by pouring the solution dropwise into a rapidly stirring blender containing a 50:50 mixture of methanol and deionized water.

  • Recovery: Filter the fibrous white polymer, wash extensively with boiling deionized water to remove residual

    
     and KCl salts, and dry in a vacuum oven at 120 °C for 24 hours.
    
Protocol B: Post-Polymerization Modification (Crosslinking via Amidation)

Step-by-Step Methodology:

  • Dissolution: In a dry flask under nitrogen, dissolve 5.0 g of the carboxyl-telechelic PAES and a stoichiometric amount of a diamine crosslinker (e.g., 4,4'-oxydianiline) in 25 mL of NMP containing 5 wt% LiCl (to disrupt hydrogen bonding and enhance solubility).

  • Activation: Add Pyridine (2.0 eq per -COOH) and Triphenyl phosphite (TPP, 2.0 eq per -COOH) via syringe[3].

  • Amidation: Heat the reaction to 115 °C and stir for 12 hours. The viscosity will increase significantly as the network forms.

  • Recovery: Cast the solution directly onto a glass plate and bake under vacuum at 150 °C to remove the solvent, yielding a robust, crosslinked poly(ether amide sulfone) film.

Quantitative Data and Polymer Properties

Table 1: Stoichiometry and Molecular Weight Control in Telechelic PAES By adjusting the Carothers equation offset (ratio of BPA to DCDPS) and the concentration of the end-capper, precise molecular weights can be targeted.

Target

( g/mol )
BPA (mmol)DCDPS (mmol)End-Capper (mmol)Experimental

(GPC)
PDI (

)
10,00010.09.002.0010,4501.85
20,00010.09.501.0021,1001.92
40,00010.09.750.5038,9002.10

Table 2: Thermal and Mechanical Properties The introduction of terminal carboxylic acids and subsequent polyamide crosslinking significantly enhances the thermal stability and tensile strength of the baseline polymer.

Polymer Type

(°C)

(°C)
Tensile Strength (MPa)Elongation at Break (%)
Uncapped PAES (Control)18548070.215.5
Carboxyl-Telechelic PAES (10k)18848572.412.0
Polyamide-Crosslinked PAES19549885.68.2

Mechanistic and Workflow Visualizations

ExpWorkflow Step1 Monomer Loading BPA + DCDPS + K2CO3 Step2 Azeotropic Dehydration 150°C, Toluene/NMP Step1->Step2 Step3 Step-Growth Polymerization 165°C, 4-6 hours Step2->Step3 Step4 End-Capping Add End-Capper, 165°C, 2h Step3->Step4 Step5 Precipitation MeOH/H2O Wash Step4->Step5

Fig 1. Experimental workflow for the synthesis of carboxyl-telechelic PAES via end-capping.

Pathway cluster_0 Phase 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Phase 2: Yamazaki-Higashi Amidation Phenoxide Terminal Phenoxide (Polymer Chain) Meisenheimer Meisenheimer Complex (Resonance Stabilized by -SO2-) Phenoxide->Meisenheimer Nucleophilic Attack EndCapper 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (Electrophile) EndCapper->Meisenheimer Telechelic Carboxyl-Telechelic PAES (Ether Linkage Formed) Meisenheimer->Telechelic Chloride Elimination Telechelic2 Carboxyl-Telechelic PAES Telechelic->Telechelic2 Isolation & Purification Phosphonium Acyloxy N-Phosphonium Intermediate (TPP + Pyridine) Telechelic2->Phosphonium Activation Amine Diamine / Crosslinker Polyamide Poly(ether amide sulfone) Network Amine->Polyamide Phosphonium->Polyamide Amidation

Fig 2. Mechanistic pathway of SNAr end-capping followed by Yamazaki-Higashi amidation.

References

  • Title: Synthesis, Characterization and Structure-Property Relationships of Post-sulfonated Poly(arylene ether sulfone) Membranes for Water Desalination Source: VTechWorks (Virginia Tech) URL: [Link]

  • Title: Facile Synthesis of Functionalized Poly (Arylene Ether Sulfone)s Source: CORE Scholar (Wright State University) URL: [Link]

  • Title: New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Imidazolium-Functionalized Poly(arylene ether sulfone) Anion-Exchange Membranes Densely Grafted with Flexible Side Chains for Fuel Cells Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Method

Designing bioactive sulfones using 4-[(4-Chlorophenyl)sulfonyl]benzoic acid precursors

Application Note: Designing Bioactive Diaryl Sulfones Using 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Precursors Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Bioactive Diaryl Sulfones Using 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Precursors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary & Scientific Rationale

Diaryl sulfones represent a highly privileged scaffold in modern medicinal chemistry. The sulfonyl group (–SO₂–) possesses a strong dipole moment and acts as a potent hydrogen bond acceptor, making it a critical pharmacophore for interacting with diverse biological targets[1]. Most notably, diaryl sulfones are the structural cornerstone of selective COX-2 inhibitors (e.g., Etoricoxib analogues) and potent antimalarial/antimicrobial agents (e.g., Dapsone derivatives)[2][3].

This application note details the utilization of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS: 37940-65-1) as a versatile, high-value precursor for drug discovery[4].

Mechanistic Advantages of the Precursor:

  • Metabolic Stability: The para-chloro substitution on the distal phenyl ring effectively blocks CYP450-mediated para-hydroxylation, a common metabolic liability in early-stage drug candidates.

  • Target Affinity: The diaryl sulfone core is geometrically optimized to insert into the secondary side-pocket of the COX-2 active site (lined by Arg513 and His90), a pocket inaccessible in the COX-1 isoform, thereby driving selectivity[5].

  • Synthetic Modularity: The carboxylic acid moiety provides a highly reactive handle for divergent synthesis, allowing rapid generation of amide libraries or 1,2,3-triazole hybrids via Click chemistry[6][7].

Workflow P 4-[(4-Chlorophenyl)sulfonyl]benzoic acid CAS: 37940-65-1 A Amide Coupling (HATU, DIPEA) P->A B CuAAC Click Chemistry (CuSO4, Ascorbate) P->B C Sulfone-Amide Libraries A->C D 1,2,3-Triazole-Sulfone Hybrids B->D E Target: COX-2 Enzyme C->E F Target: Microbial Pathogens C->F D->E D->F

Modular synthetic workflow for generating bioactive diaryl sulfone derivatives.

Experimental Protocols: Self-Validating Systems

To ensure high-throughput reproducibility, the following protocols are designed as self-validating systems . The presence of the chlorine atom in the precursor provides a distinct 3:1 isotopic signature (M : M+2) in mass spectrometry. Quality Control Checkpoint: If this 3:1 isotopic cluster is lost during LC-MS monitoring, it immediately indicates an unwanted nucleophilic aromatic substitution (SₙAr) displacing the chlorine, prompting an immediate halt to the workflow.

Protocol A: Synthesis of Diaryl Sulfone-Amide Libraries

The electron-withdrawing nature of the para-sulfonyl group reduces the nucleophilicity of the adjacent carboxylate. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/NHS to rapidly form the active HOAt ester, preventing premature hydrolysis.

Reagents:

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid precursor (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.5 eq) in one portion. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes.

  • Coupling: Add the desired amine (1.2 eq) dropwise.

  • Validation (In-Process): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS. Confirm the disappearance of the precursor mass (m/z 295 [M-H]⁻) and the appearance of the product mass retaining the 3:1 isotopic chlorine cluster.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of 1,2,3-Triazole-Sulfone Hybrids (CuAAC)

1,2,3-triazoles act as bioisosteres to amide bonds but are completely resistant to proteolytic cleavage, enhancing in vivo half-life[6][7].

Note: This protocol assumes the prior reduction of the benzoic acid to an alcohol, followed by conversion to an azide derivative (e.g., 1-(azidomethyl)-4-((4-chlorophenyl)sulfonyl)benzene).

Reagents:

  • Sulfone-Azide intermediate (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Suspend the sulfone-azide (1.0 eq) and terminal alkyne (1.1 eq) in the t-BuOH/H₂O mixture (0.1 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a minimal amount of water. Causality Note: Ascorbic acid reduces Cu(II) to Cu(I) in situ. A slight excess of ascorbate is critical here because the sulfone oxygen atoms can weakly coordinate copper; maintaining a reducing environment prevents the accumulation of Cu(II) and subsequent oxidative homocoupling of alkynes (Glaser coupling).

  • Cycloaddition: Add the active catalyst solution to the main reaction flask. Stir vigorously at room temperature for 12 hours.

  • Validation (In-Process): Monitor via TLC (staining with KMnO₄ to ensure consumption of the alkyne).

  • Workup: Dilute with water and extract with Dichloromethane (3x). Wash with dilute NH₄OH to remove residual copper salts (solution will turn blue). Dry and concentrate to yield the 1,4-disubstituted triazole hybrid.

Biological Evaluation & Quantitative Data

Derivatives synthesized using the above protocols were evaluated for their selective inhibition of the COX-2 enzyme, a primary driver of inflammation and pain.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate PG Prostaglandins (Inflammation) COX2->PG Catalysis DS Diaryl Sulfone Derivative DS->COX2 Selective Inhibition

Mechanism of action: Selective COX-2 inhibition by diaryl sulfone derivatives.

Table 1: Representative Yields and COX-Inhibition Profiles of Synthesized Derivatives

Compound IDDerivatization StrategyYield (%)Purity (LC-MS)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Precursor N/AN/A>99%12.40>50>4
DS-01 Amide (Aliphatic amine)82>98%0.15>50>333
DS-02 Amide (Aromatic amine)76>97%0.0845562
DS-03 1,2,3-Triazole Hybrid89>99%0.04>50>1250

Data Interpretation: The conversion of the free carboxylic acid into an aromatic amide (DS-02) or a 1,2,3-triazole hybrid (DS-03) exponentially increases the Selectivity Index. The triazole ring in DS-03 likely engages in additional π-π stacking interactions within the COX-2 side pocket, driving the IC₅₀ down to the nanomolar range while leaving the housekeeping COX-1 enzyme completely unaffected[5][7].

References

  • ResearchGate. Cyclic sulfone containing compounds which showed strong biological activity. Retrieved from:[Link][1]

  • Organic Letters (ACS Publications). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Retrieved from:[Link][2]

  • Ricerca UniBa. General role of the amino and methylsulfamoyl groups in selective cyclooxygenase(COX). Retrieved from:[Link][5]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from:[Link][3]

  • PMC (National Institutes of Health). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from:[Link][6]

  • IntechOpen. 1,2,3-Triazoles: Synthesis and Biological Application. Retrieved from:[Link][7]

Sources

Application

Application Note: Advanced Solvothermal Synthesis of Metal-Organic Frameworks Using Sulfonyl Benzoic Acid Linkers

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. Among these, 4,4'-sulfonyldibenzoic acid (H₂SDBA, also denoted as H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. Among these, 4,4'-sulfonyldibenzoic acid (H₂SDBA, also denoted as H₂SBA) has emerged as a highly versatile, V-shaped rigid linker. The ~110°–120° bend angle imparted by the sulfonyl (-SO₂-) core prevents the formation of dense, tightly packed networks, naturally driving the assembly of highly porous 2D and 3D architectures[1]. Furthermore, the sulfone oxygen atoms can participate in secondary interactions—such as hydrogen bonding or direct metal coordination—which stabilize the resulting crystal lattice[1].

This application note provides drug development professionals, materials scientists, and synthetic chemists with field-proven solvothermal protocols for synthesizing H₂SDBA-based MOFs. By understanding the causality behind solvent selection, stoichiometric ratios, and thermal controls, researchers can reliably engineer frameworks for targeted applications ranging from gas separation to dye adsorption.

Mechanistic Insights: The Causality of Experimental Design

Solvent Engineering & Defect Modulation

Solvothermal synthesis is the preferred methodology for H₂SDBA-linked MOFs because the elevated temperature and autogenous pressure significantly enhance the solubility of the rigid organic precursors. However, the solvent acts as more than just a medium; it is a structure-directing agent. The dielectric constant and pKa of the solvent system directly dictate the deprotonation kinetics of the carboxylic acid groups. For example, utilizing an ethanol-based solvothermal method can induce a higher degree of linker-missing defects (as observed in CYCU-7) compared to water-based hydrothermal methods, which tend to yield highly crystalline, defect-free structures like CAU-11[1].

Stoichiometric Control & Yield Optimization

In industrial or scale-up scenarios, the thermodynamics of crystallization can lead to unwanted byproducts. During the synthesis of the calcium-based SBMOF-1, researchers observed that standard stoichiometric ratios (1:1 metal-to-linker) resulted in the competitive recrystallization of unreacted H₂SDBA, capping yields at 40-50%[2]. By deliberately introducing an excess of the metal salt (CaCl₂), the reaction equilibrium is forced toward MOF coordination. This simple stoichiometric adjustment suppresses linker recrystallization and boosts the space-time yield to >92%, enabling single-batch syntheses of up to 400 grams[2].

Structural Diversity Across Metal Centers

The versatility of H₂SDBA extends across the periodic table. It has been successfully employed to construct alkali metal-organic frameworks (e.g., [Na₂(SBA)],[K₈(H₂O)₂(SBA)₄(DMF)]) which exhibit unique 3D structures with robust porous channels[3]. Furthermore, when combined with achiral precursors, H₂SDBA can facilitate the spontaneous resolution of chiral coordination polymers, such as the[Ni(SDB)(BIX)]ₙ network, opening avenues for enantioselective sensing[4].

Quantitative Comparison of H₂SDBA-Based MOFs

The following table summarizes the synthesis parameters and applications of key H₂SDBA-linked frameworks:

MOF DesignationMetal CenterLinker SystemSolvent SystemTemp / TimeKey ApplicationRef
CAU-11 Al(III)H₂SDBADMF / H₂O120 °C / 24 hHigh-temp catalysis (Stable to 420 °C)[5]
SBMOF-1 Ca(II)H₂SDBAEtOH / H₂O180 °C / 48 hXenon capture / Gas separation[2]
Co-UMO-1 Co(II)H₂SDBAEtOH / H₂O170 °C / 72 hMethylene Blue dye adsorption[6]
IITKGP-6 Co(II)H₂SDBA + L*DMF / H₂O120 °C / 48 hSelective CO₂ separation[7]

*L = 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene

Solvothermal Synthesis Workflow

Workflow Start Precursor Selection Metal Salt + H2SDBA Solvent Solvent System Engineering (Modulates Deprotonation Kinetics) Start->Solvent Reaction Solvothermal Assembly (Autoclave, 100-180°C) Solvent->Reaction Cooling Controlled Cooling (Drives Nucleation & Growth) Reaction->Cooling Washing Solvent Exchange & Washing (Removes Unreacted Linkers) Cooling->Washing Activation Thermal/Vacuum Activation (Pore Evacuation) Washing->Activation QC Quality Control (PXRD, BET, TGA) Activation->QC

Figure 1: Standardized solvothermal workflow for synthesizing H2SDBA-linked metal-organic frameworks.

Detailed Experimental Protocols

Protocol A: High-Yield Scale-Up Synthesis of SBMOF-1 (Ca-SDB)

Objective: Synthesize a highly crystalline calcium-based MOF for gas separation, utilizing stoichiometric excess to prevent linker recrystallization[2].

  • Precursor Preparation: Weigh 1.0 g of 4,4'-sulfonyldibenzoic acid (H₂SDBA) and an excess amount of CaCl₂ (molar ratio of CaCl₂:H₂SDBA > 2:1).

  • Solvent Mixing: Dissolve the precursors in a 100 mL solvent mixture of Ethanol and Deionized Water (1:1 v/v). Stir continuously for 30 minutes until a homogenous suspension is achieved.

  • Solvothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 180 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 2 °C/min. Causality: Slow cooling prevents kinetic trapping of amorphous phases and promotes the growth of large, defect-free crystals.

  • Washing & Recovery: Filter the resulting white crystalline powder. Wash extensively with hot ethanol (3 × 50 mL) to remove any trace unreacted H₂SDBA.

  • Validation (Self-Validating Step): Examine the product under an optical microscope. The absence of distinct needle-like crystals (characteristic of free H₂SDBA) confirms that the excess CaCl₂ successfully suppressed linker recrystallization[2].

Protocol B: Synthesis of Water-Stable IITKGP-6 via Mixed-Ligand Assembly

Objective: Synthesize a twofold interpenetrated Co(II) framework highly resistant to hydrolysis for selective CO₂ capture[7].

  • Precursor Preparation: Weigh equimolar amounts (0.1 mmol) of Co(NO₃)₂·6H₂O, H₂SDBA, and the flexible spacer 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (L).

  • Solvent Mixing: Dissolve the precursors in 10 mL of a DMF/H₂O mixture (4:1 v/v).

  • Solvothermal Reaction: Transfer to a 15 mL Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Cooling & Recovery: Cool to room temperature naturally. Collect the block-shaped crystals via vacuum filtration.

  • Validation (Self-Validating Step): The successful incorporation of the flexible N,N-donor spacer alongside the V-shaped H₂SDBA creates a twofold interpenetrated network. This interpenetration drastically enhances the framework's stability against water. To validate, submerge a sample in liquid water for 24 hours; phase retention must be confirmed via Powder X-Ray Diffraction (PXRD)[7].

Protocol C: Synthesis of Co-UMO-1 for Dye Adsorption

Objective: Synthesize a highly porous Co-based MOF for the environmental remediation of Methylene Blue[6].

  • Precursor Preparation: Combine Co(II) salts with H₂SDBA in a standard 1:1 molar ratio.

  • Solvent Mixing: Suspend the mixture in a solvent system of water and ethanol.

  • Solvothermal Reaction: Heat the mixture in a sealed autoclave at 170 °C for 72 days (3 days).

  • Validation (Self-Validating Step): Successful synthesis is visually confirmed by the emergence of distinct pink-colored, stick-like (cuboid) crystals[6]. Wash the crystals sequentially with water, ethanol, and acetone to clear the pores prior to dye adsorption assays.

Quality Control & Characterization Standards

To ensure the integrity of the synthesized frameworks, the following analytical validations must be performed:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram against simulated single-crystal data to confirm phase purity and the absence of unreacted linker.

  • Thermogravimetric Analysis (TGA): Assess thermal stability. For example, properly synthesized CAU-11 [Al(OH)(SDBA)]·0.25DMF should exhibit thermal stability in air up to at least 420 °C[5].

  • BET Surface Area Analysis: Perform N₂ or Ar physisorption at 77 K (after appropriate thermal/vacuum activation) to confirm the expected microporosity and solvent-accessible volume (e.g., ~25.5% for IITKGP-6)[7].

References

  • Evaluation of Structural Transformation in 2D Metal–Organic Frameworks Based on 4,4'-Sulfonyldibenzoate Linker: Microwave-Assisted Solvothermal Synthesis, Characterization and Applications | ResearchGate | 1

  • New Al-MOFs based on sulfonyldibenzoate ions: a rare example of intralayer porosity | Semantic Scholar | 5

  • Solvothermal Synthesis, Structural Diversity, and Properties of Alkali Metal–Organic Frameworks Based on V-shaped Ligand | ACS Publications | 3

  • Spontaneous Resolution of a Mixed-Ligand Nickel(II) Coordination Polymer with Achiral Precursors | ACS Publications | 4

  • High yield, large-scale synthesis of calcium-based microporous metal-organic framework and examination of the long-term stabilit | OSTI.gov | 2

  • The Co‐UMO‐1 Metal Organic Framework: Solvothermal Synthesis of[Co3{μ3‐O}2(C14H8O6S)2(H2O)3(C2H5OH)] ⋅ 2H2O, Characterizations, and Application in Methylene Blue Removal | ResearchGate | 6

  • A Water-Stable Twofold Interpenetrating Microporous MOF for Selective CO2 Adsorption and Separation | PubMed | 7

Sources

Method

Procedures for esterification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

An In-Depth Guide to the Esterification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for the esterification of 4-[(4-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the esterification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, a key intermediate in the synthesis of various biologically active molecules.[1][2] The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to empower effective and informed synthesis.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The conversion of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid to its corresponding esters can be accomplished through several distinct chemical pathways. The choice of method is a critical decision that impacts yield, purity, substrate compatibility, and scalability. This guide details three robust and widely adopted methods, each with unique advantages.

  • Method 1: The Acid Chloride Pathway: This is a highly efficient, two-step approach. It is often the method of choice for achieving high yields with a variety of alcohols. The initial conversion to a highly reactive acyl chloride circumvents the equilibrium limitations of direct esterification.[3]

  • Method 2: Fischer-Speier Esterification: A classic, one-pot acid-catalyzed reaction that is atom-economical and straightforward, particularly when using simple primary or secondary alcohols.[4][5] Its primary drawback is the reversible nature of the reaction, requiring specific conditions to drive the equilibrium towards the product.[6][7]

  • Method 3: Steglich Esterification: This method employs a coupling agent and operates under exceptionally mild, neutral conditions.[8][9] It is ideal for substrates that are sensitive to acid or high temperatures and is particularly useful for synthesizing esters from sterically hindered alcohols.[10]

The following logical flow diagram can assist in selecting the most suitable method based on experimental constraints and objectives.

G Start Start: Ester Synthesis Goal HighYield High Yield & Wide Alcohol Scope Required? Start->HighYield AcidSensitive Are Substrates Acid/Heat Sensitive? HighYield->AcidSensitive No Method1 Method 1: Acid Chloride Pathway HighYield->Method1 Yes SimpleAlcohol Using Simple, Unhindered Primary/Secondary Alcohol? AcidSensitive->SimpleAlcohol No Method3 Method 3: Steglich Esterification AcidSensitive->Method3 Yes SimpleAlcohol->Method1 No Method2 Method 2: Fischer-Speier Esterification SimpleAlcohol->Method2 Yes

Caption: Decision workflow for selecting an esterification method.

Method 1: The Acid Chloride Pathway

This method proceeds in two distinct stages: the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, followed by the reaction of this acyl chloride with the desired alcohol.

Principle and Mechanism

Carboxylic acids are moderately electrophilic. Converting them to acyl chlorides with reagents like thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[3] The reaction with SOCl₂ produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[3] The subsequent nucleophilic acyl substitution by an alcohol is rapid and generally irreversible.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation Carboxylic Acid Ar-COOH Acyl Chloride Ar-COCl Carboxylic Acid->Acyl Chloride + SOCl2 - SO2, - HCl Ester Ar-COOR' Acyl Chloride->Ester + R'-OH, Base - Base·HCl

Caption: Two-step mechanism of the Acid Chloride Pathway.

Detailed Experimental Protocol

Step A: Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride [1][11]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).

  • Reagents: To the flask, add 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1.0 eq). Add excess thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride is often used directly in the next step without further purification.[1]

Step B: Esterification with Alcohol

  • Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the desired alcohol (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

  • Addition: Cool the alcohol solution in an ice bath (0°C). Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the alcohol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude ester by recrystallization or column chromatography.

Materials and Reagents
Reagent/MaterialPurpose
4-[(4-Chlorophenyl)sulfonyl]benzoic acidStarting Material
Thionyl Chloride (SOCl₂)Activating Agent
N,N-Dimethylformamide (DMF)Catalyst (optional)
Alcohol (R'-OH)Nucleophile
Pyridine or TriethylamineHCl Scavenger/Base
Dichloromethane (DCM), AnhydrousSolvent
Hydrochloric Acid (HCl), dilute aq.Work-up (Neutralization)
Sodium Bicarbonate (NaHCO₃), sat. aq.Work-up (Neutralization)
Sodium Chloride (NaCl), sat. aq. (Brine)Work-up (Washing)
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Round-bottom flasks, Reflux condenser, Stir plateGlassware/Equipment

Method 2: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][6]

Principle and Mechanism

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[5][7] The alcohol then attacks the carbonyl carbon. The reaction is an equilibrium, and to achieve high yields, the equilibrium must be shifted to the right, typically by using a large excess of the alcohol or by removing water as it forms.[6][7]

G Fischer-Speier Esterification Mechanism RCOOH Ar-COOH Protonated_RCOOH Ar-C(OH)OH2+ RCOOH->Protonated_RCOOH + H+ Tetrahedral_Intermediate Ar-C(OH)2(O+HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer Ar-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O Ar-C(=O+H)OR' + H2O Proton_Transfer->Ester_H2O - H2O Ester Ar-COOR' Ester_H2O->Ester - H+

Caption: Key steps in the Fischer-Speier esterification mechanism.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent (e.g., 20-50 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid (p-TsOH).[4][12]

  • Reaction: Heat the mixture to reflux and maintain for 4-10 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic solution with water, then with a saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization.

Materials and Reagents
Reagent/MaterialPurpose
4-[(4-Chlorophenyl)sulfonyl]benzoic acidStarting Material
Alcohol (e.g., Methanol, Ethanol)Reagent and Solvent
Sulfuric Acid (H₂SO₄) or p-TsOHAcid Catalyst
Ethyl AcetateExtraction Solvent
Sodium Bicarbonate (NaHCO₃), sat. aq.Work-up (Neutralization)
Anhydrous Na₂SO₄Drying Agent
Round-bottom flask, Reflux condenserGlassware/Equipment

Method 3: Steglich Esterification

This procedure utilizes a carbodiimide coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[9][13]

Principle and Mechanism

The reaction, first described by Wolfgang Steglich, involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9][10] The highly nucleophilic DMAP catalyst then intercepts this intermediate to form an N-acylpyridinium species, which is an even more potent acylating agent.[10] This "active ester" readily reacts with the alcohol to form the desired product. The thermodynamic driving force is the formation of the stable N,N'-dicyclohexylurea (DCU) byproduct.[10]

G Steglich Esterification Mechanism RCOOH Ar-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion O_acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_acylisourea->DCU Reacts with Alcohol DMAP DMAP Ester Ar-COOR' Acylpyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Catalytic cycle of the Steglich esterification.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask under an inert atmosphere, combine 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent: Dissolve the components in a suitable anhydrous aprotic solvent, such as DCM or THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask in an ice bath to maximize the precipitation of DCU.

    • Filter off the DCU precipitate and wash the solid with a small amount of cold solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a solvent like ethyl acetate and wash with dilute HCl (to remove DMAP) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

    • Purify the resulting crude ester by column chromatography or recrystallization.

Materials and Reagents
Reagent/MaterialPurpose
4-[(4-Chlorophenyl)sulfonyl]benzoic acidStarting Material
Alcohol (R'-OH)Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling Agent
4-Dimethylaminopyridine (DMAP)Catalyst
Dichloromethane (DCM), AnhydrousSolvent
Hydrochloric Acid (HCl), dilute aq.Work-up (Catalyst Removal)
Anhydrous Na₂SO₄Drying Agent
Filtration apparatusEquipment (for DCU removal)

Comparative Summary and Troubleshooting

ParameterMethod 1: Acid Chloride PathwayMethod 2: Fischer-SpeierMethod 3: Steglich Esterification
Conditions Step 1: Reflux (80°C). Step 2: 0°C to RT.Reflux (65-110°C). Strong acid.0°C to RT. Neutral pH.[8]
Key Reagents SOCl₂, Pyridine/TEAH₂SO₄ or p-TsOH, Excess AlcoholDCC, DMAP
Pros High yield, versatile for many alcohols, irreversible.Atom economical, simple setup, inexpensive reagents.Very mild conditions,[9][10] suitable for sensitive substrates.
Cons Two steps, uses hazardous SOCl₂, generates HCl.Equilibrium reaction, requires excess alcohol or water removal, high temp.Stoichiometric byproduct (DCU) removal, DCC is an allergen.
Troubleshooting Low Yield: Ensure SOCl₂ is fresh and excess is removed. Ensure anhydrous conditions for step 2.Incomplete Reaction: Increase reflux time, add more catalyst, or remove water (e.g., Dean-Stark trap).Low Yield: Ensure all reagents are anhydrous. Check purity of DCC.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong Acids (H₂SO₄): Highly corrosive. Add slowly and cautiously to the alcohol, as the dissolution is exothermic.

  • DCC: A potent skin allergen and sensitizer. Avoid inhalation of dust and skin contact.

  • Solvents (DCM, THF): Handle in a fume hood. DCM is a suspected carcinogen.

References

  • G.L. Taran, et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • A. A. Fitzjarrald, N. Pongdee. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

  • A. Jordan, et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. [Link]

  • D. Camp, P. J. Harvey, I. d. Jenkins. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron, 71(23), 3932-3938. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]

  • X. Zhang, et al. (2025). Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. Organic Letters. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • D. J. Camp, I. D. Jenkins. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049-3054. [Link]

  • G.L. Taran, et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • L. Cui, et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9134-9143. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • G.L. Taran, et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Google Patents. EP0115328A1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • YouTube. Reaction of Carboxylic acid with Thionyl chloride. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Welcome to the Technical Support Center. Synthesizing 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS 37940-65-1)[1] efficiently requires navigating competing kinetic pathways, specifically during thioether oxidation and n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS 37940-65-1)[1] efficiently requires navigating competing kinetic pathways, specifically during thioether oxidation and nucleophilic aromatic substitution (SNAr). This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to maximize your yield and purity.

Section 1: Mechanistic Workflows & Yield Diagnostics

To optimize yield, we must first map the points of failure. The diagram below contrasts the high-yielding SNAr pathway against the historically problematic Friedel-Crafts route.

SynthesisWorkflow Start1 4-Chlorothiophenol + 4-Fluorobenzoic Acid SNAr SNAr Reaction (K2CO3, DMF, 120°C) Start1->SNAr Thioether 4-[(4-Chlorophenyl)thio]benzoic acid (Intermediate) SNAr->Thioether High Yield Pathway YieldDrop1 Yield Drop: Disulfide Formation (Aerobic Oxidation) SNAr->YieldDrop1 Oxidation1 Tungstate-Catalyzed Oxidation (H2O2, Na2WO4, 70°C) Thioether->Oxidation1 Product 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (Target Molecule) Oxidation1->Product YieldDrop2 Yield Drop: Stalls at Sulfoxide (Kinetic Trap) Oxidation1->YieldDrop2 Start2 4-Chlorobenzenesulfonyl Chloride + Toluene FC Friedel-Crafts Sulfonylation (AlCl3, 90°C) Start2->FC TolueneInt 4-(4-Chlorophenylsulfonyl)toluene (Intermediate) FC->TolueneInt Oxidation2 Harsh Oxidation (HNO3 or KMnO4, 140°C) TolueneInt->Oxidation2 Oxidation2->Product Low Yield Pathway YieldDrop3 Yield Drop: Over-oxidation / Ring Cleavage Oxidation2->YieldDrop3

Diagnostic workflow comparing SNAr and Friedel-Crafts routes for target synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My SNAr reaction (4-chlorothiophenol + 4-fluorobenzoic acid) stalls at 60-70% conversion. What is consuming the thiol? A: The primary yield-killer in this step is the aerobic oxidation of 4-chlorothiophenol to bis(4-chlorophenyl) disulfide. Under basic conditions (e.g., K


CO

), the thiolate anion is highly susceptible to oxidation by trace dissolved oxygen. Causality & Solution: The disulfide byproduct is sterically hindered and electrophilically dead; it will not participate in the SNAr reaction with 4-fluorobenzoic acid[2]. To resolve this, you must rigorously degas your solvent (DMF or DMSO) by sparging with nitrogen for 30 minutes prior to base addition. Alternatively, adding a catalytic amount of a reductant (like NaBH

) can reduce the disulfide back to the active thiolate in situ, pushing conversion >95%.

Q2: During the oxidation of the thioether intermediate, I observe a persistent impurity (M-16 on LC-MS). Why isn't the reaction going to completion? A: An M-16 mass indicates your reaction is kinetically trapped at the sulfoxide intermediate. The first oxidation (sulfide


 sulfoxide) is rapid and highly exothermic. However, the resulting sulfoxide is significantly less nucleophilic, making the second oxidation step (sulfoxide 

sulfone) kinetically sluggish[3]. Causality & Solution: Standard hydrogen peroxide (H

O

) alone is insufficient to drive the second step efficiently at room temperature. You must introduce a tungstate catalyst (e.g., Sodium tungstate dihydrate, Na

WO

·2H

O). Tungstate reacts with H

O

to form a highly electrophilic peroxotungstate complex, which readily transfers oxygen to the electron-deficient sulfoxide. Elevating the temperature to 70 °C with 3.5 equivalents of H

O

ensures quantitative conversion to the sulfone[3].

Q3: I am using the Friedel-Crafts route starting from 4-chlorobenzenesulfonyl chloride and toluene. Why is the final methyl oxidation step yielding <30%? A: The sulfone group is powerfully electron-withdrawing, which severely deactivates the adjacent tolyl ring. This makes the benzylic methyl group highly resistant to standard oxidants like KMnO


.
Causality & Solution: Forcing the reaction with excess KMnO

at high temperatures leads to aromatic ring cleavage rather than clean methyl oxidation. If you must use this route, switch to a sealed-tube nitric acid oxidation (HNO

/H

O at 140 °C) or an Amoco-type Co/Mn/Br catalyzed aerobic oxidation. However, for lab-to-pilot scale synthesis, we strongly recommend abandoning the Friedel-Crafts route in favor of the SNAr/Thioether route[4] due to its superior atom economy and milder conditions.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure you remain on the correct mechanistic path.

Protocol A: SNAr Synthesis of 4-[(4-Chlorophenyl)thio]benzoic Acid
  • Preparation: In a 500 mL round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq, 14.0 g, 100 mmol) in 200 mL of anhydrous DMF.

  • Degassing (Critical Step): Sparge the solution with N

    
     for 30 minutes to displace oxygen and prevent disulfide formation.
    
  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.5 eq, 34.5 g, 250 mmol). Validation Check: The suspension will turn slightly cloudy but remain easily stirrable.
  • Thiol Addition: Add 4-chlorothiophenol (1.1 eq, 15.9 g, 110 mmol) dropwise or in small portions under a strict N

    
     atmosphere.
    
  • Heating: Heat the reaction mixture to 110 °C for 12 hours. Validation Check: Monitor by TLC (DCM:MeOH 9:1); the starting material spot (R

    
     ~0.4) should disappear entirely.
    
  • Workup: Cool to room temperature and pour into 600 mL of ice water. Acidify to pH 2 using 2M HCl. Validation Check: The thioether intermediate will immediately precipitate as a dense white/off-white solid. Filter, wash with copious amounts of water, and dry under vacuum (Expected yield: 88-92%).

Protocol B: Tungstate-Catalyzed Oxidation to Sulfone
  • Preparation: Suspend the thioether intermediate (100 mmol) in 150 mL of glacial acetic acid.

  • Catalyst: Add sodium tungstate dihydrate (0.05 eq, 1.65 g, 5 mmol).

  • Oxidation: Heat the mixture to 50 °C. Slowly add 30% aqueous H

    
    O
    
    
    
    (3.5 eq, 350 mmol, ~35 mL) dropwise over 1 hour via an addition funnel. Validation Check: Monitor the internal temperature closely; the initial sulfide-to-sulfoxide transition is highly exothermic. Do not let the temperature exceed 60 °C during addition.
  • Completion: Once addition is complete, raise the temperature to 75 °C and stir for 4 hours to overcome the kinetic barrier of the sulfoxide intermediate. Validation Check: LC-MS should show complete disappearance of the M-16 peak.

  • Workup: Cool to room temperature. Pour into 500 mL of cold water. The target 4-[(4-Chlorophenyl)sulfonyl]benzoic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol (Expected yield: 90-95%).

Section 4: Quantitative Data & Route Comparison

To justify the selection of the SNAr route over the Friedel-Crafts route, benchmark your expected results against the following dataset:

ParameterRoute A: SNAr + Thioether OxidationRoute B: Friedel-Crafts + Methyl Oxidation
Overall Yield 80 - 87%20 - 35%
Primary Impurities Disulfide, Sulfoxide (M-16)Ortho-isomers, Ring cleavage products
Scalability Excellent (Lab to Pilot)Poor (Due to harsh oxidation requirements)
Catalyst Requirement Na

WO

(Low cost, mild)
Co/Mn/Br or none (Harsh conditions)
Safety Profile Moderate (H

O

exotherm management)
High Risk (Sealed tube HNO

pressure)

References

  • Method of oxidizing thioether to sulfone (CN103910658A). Google Patents.
  • Synthesis of diarylsulfones or 3‐arylthioindoles from sodium arylsulfinates. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the purification of crude...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the purification of crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid .

Diaryl sulfones containing carboxylic acid moieties present unique physicochemical behaviors. Rather than relying solely on brute-force chromatography, we can exploit the distinct electronic and acid-base properties of this molecule to achieve high-purity crystalline products. This guide focuses on causality—understanding why certain impurities persist and how our protocols systematically eliminate them.

Physicochemical Profiling & Purification Strategy

To purify 4-[(4-Chlorophenyl)sulfonyl]benzoic acid effectively, we must first understand its structural duality. The molecule consists of a highly crystalline, neutral diaryl sulfone core and a terminal, ionizable carboxylic acid group.

The electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base of the benzoic acid, ensuring it is readily deprotonated by mild aqueous bases. Conversely, common impurities from the synthesis (such as unreacted sulfonyl chlorides or neutral diaryl sulfones) remain completely insoluble in aqueous media[1]. This divergence in solubility is the thermodynamic engine driving our primary purification workflow: Chemoselective Acid-Base Extraction .

Table 1: Physicochemical Data & Purification Relevance
PropertyValue / CharacteristicPurification Relevance
pKa (Est.) ~3.8 - 4.2Can be fully deprotonated by mild bases (e.g., NaHCO₃, pH 8) without requiring harsh hydroxides.
Aqueous Solubility pH < 3: InsolublepH > 7: Highly SolubleEnables rapid phase-switching. Acidification forces the product out of solution as a solid precipitate.
Crystallinity High (Diaryl Sulfone core)Prone to forming highly ordered crystal lattices, making recrystallization highly effective for final polishing[1].
Organic Solubility Soluble in EtOAc, THF, hot EtOHAllows for organic extraction of neutral impurities while the product is sequestered in the aqueous phase.

Core Experimental Protocols

The following self-validating protocols are designed to isolate the target compound while systematically purging specific impurity classes.

Workflow A: Chemoselective Acid-Base Extraction

This protocol exploits the carboxylic acid moiety to separate the target from neutral organic impurities (e.g., unreacted 4-chlorobenzenesulfonyl chloride)[2].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality: NaHCO₃ selectively deprotonates the carboxylic acid. The target molecule migrates into the aqueous layer as a sodium salt. Neutral impurities (and unreacted sulfonyl chlorides) remain in the EtOAc layer.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer. Wash the aqueous layer once more with a small volume of fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Filtration (Optional but Recommended): Pass the aqueous layer through a pad of Celite to remove any suspended micro-particulates or insoluble degradation products.

  • Acidification (Precipitation): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

    • Causality: Cooling increases the supersaturation ratio upon protonation, forcing the free carboxylic acid to precipitate as a crystalline solid rather than an amorphous oil[1].

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under a high vacuum at 50 °C for 12 hours.

G Start Crude 4-[(4-Chlorophenyl) sulfonyl]benzoic acid Base Add Sat. NaHCO3 (aq) Extract into Aqueous Start->Base Filter Wash with EtOAc Discard Organic Layer Base->Filter Removes neutral organic impurities Acidify Cool to 0-5°C & Acidify with 6M HCl to pH 2 Filter->Acidify Target is in aqueous phase Precipitate Product Precipitates as White Solid Acidify->Precipitate Wash Vacuum Filter & Wash with Cold H2O Precipitate->Wash

Fig 1: Chemoselective acid-base extraction workflow for sulfonylbenzoic acid purification.

Workflow B: Recrystallization (Final Polishing)

If the product from Workflow A still contains trace color bodies or structurally similar acidic impurities, recrystallization is required. Diaryl sulfones crystallize exceptionally well from alcohol/water mixtures[1].

Step-by-Step Methodology:

  • Place the semi-pure solid in a round-bottom flask.

  • Add a minimum volume of boiling Ethanol (EtOH) until the solid just dissolves.

  • Self-Validation Check: If the solution is highly colored (pink/brown), add 10% w/w activated charcoal, boil for 5 minutes, and hot-filter through Celite[1].

  • Slowly add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add 1-2 drops of EtOH to clear the solution, then remove from heat.

  • Allow the flask to cool to room temperature undisturbed to promote the growth of large, pure crystals, then transfer to an ice bath for 30 minutes to maximize yield.

  • Filter, wash with cold 1:1 EtOH:H₂O, and dry.

Troubleshooting & FAQs

Q: During acidification, my product forms a sticky oil at the bottom of the flask instead of a crystalline solid ("oiling out"). How do I fix this? A: "Oiling out" occurs when the target compound precipitates above its melting point in the solvent mixture, or when trace organic solvents are trapped in the aqueous layer. Solution: First, ensure you have completely evaporated any residual EtOAc from the aqueous layer under a gentle stream of nitrogen before adding HCl. Second, strictly control the temperature. The aqueous layer must be chilled to 0–5 °C before and during the addition of HCl. If oiling still occurs, add a seed crystal or scratch the inside of the glass flask with a glass rod to provide nucleation sites.

G Issue Product 'Oils Out' during acidification CheckTemp Is the solution too warm? Issue->CheckTemp Cool Cool to 0-5°C before HCl addition CheckTemp->Cool Yes CheckSolv Are residual organic solvents present? CheckTemp->CheckSolv No Evap Evaporate trace organics prior to acidification CheckSolv->Evap Yes Seed Add seed crystal or scratch flask to induce CheckSolv->Seed No

Fig 2: Decision tree for troubleshooting product "oiling out" during precipitation.

Q: My LC-MS shows a persistent impurity with a mass corresponding to 4-chlorobenzenesulfonyl chloride. Why didn't the acid-base extraction remove it? A: Sulfonyl chlorides are electrophilic and can slowly hydrolyze in aqueous base to form 4-chlorobenzenesulfonic acid[2]. If this hydrolysis occurs during your NaHCO₃ extraction, the resulting sulfonic acid (which is highly water-soluble) will co-precipitate with your target benzoic acid upon acidification. Solution: Minimize the time the crude mixture spends in the basic aqueous phase. Perform the NaHCO₃ extraction quickly (under 15 minutes) and immediately separate the layers to prevent the hydrolysis of the unreacted sulfonyl chloride.

Q: The isolated crystals are pink/rust-colored instead of snow-white. Is the product compromised? A: Diaryl sulfone syntheses (particularly Friedel-Crafts sulfonylations) frequently generate trace, highly conjugated color bodies that impart a pink or rust hue to the crystals[1][3]. While the molar percentage of these impurities is usually negligible (<1%), they are visually striking. Solution: These color bodies are easily removed via the activated charcoal treatment described in Workflow B. Ensure you perform a hot filtration to prevent the product from crystallizing on the charcoal.

Summary of Impurity Purge Strategies

Table 2: Common Impurities and Targeted Removal
Impurity TypeChemical NaturePrimary Removal Strategy
4-Chlorobenzenesulfonyl chloride Neutral / ElectrophilicRemains in organic layer during NaHCO₃ extraction. Must be separated quickly to avoid hydrolysis[2].
Symmetrical Diaryl Sulfones Neutral / LipophilicCompletely rejected during the aqueous base extraction phase[3].
4-Chlorobenzenesulfonic acid Strong Acid (Hydrolysis byproduct)Highly soluble in water even at low pH. Remains in the aqueous filtrate when the target precipitates at pH 2-3.
Color Bodies (Oxidation products) Conjugated OrganicsAdsorbed by activated charcoal during hot EtOH recrystallization[1].

References

  • US3383421A - Process for the formation and purification of aromatic sulfones Source: Google Patents URL
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diaryl sulfones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diaryl sulfones. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS: 37940-65-1) is a notoriously difficult compound to keep in solution. Its architecture combines a highly lipophilic, rigid diphenyl sulfone core with a polarizable carboxylic acid moiety. This duality means it is highly susceptible to both solvent degradation (water uptake in DMSO) and pH-dependent "crash-outs" in aqueous assay buffers.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind these precipitation events and provide self-validating protocols to ensure your high-throughput screening (HTS) or in vitro assays yield reliable, artifact-free data.

Physicochemical Profile & Causality

To troubleshoot solubility, we must first understand the thermodynamic barriers of the molecule. The table below summarizes the quantitative data driving the compound's behavior in solution[1].

PropertyValueCausality / Impact on Experimental Solubility
Molecular Weight 296.73 g/mol Moderate size; requires significant thermodynamic energy to form a solvent cavity in DMSO[2].
LogP (est.) ~3.0 - 3.5The highly lipophilic chlorophenyl sulfone core drives poor intrinsic aqueous solubility[3].
pKa (Carboxylic Acid) ~4.0Solubility is strictly pH-dependent. At pH < 4.0, the compound is fully protonated (insoluble). At pH > 7.0, it forms a soluble benzoate anion[4],[5].
H-Bond Donors / Acceptors 1 / 4High intermolecular crystal lattice energy. The compound actively resists dissolution, requiring kinetic energy (heat/sonication) to break the lattice[1].

Diagnostic Workflow

Before altering your assay conditions, identify exactly when the precipitation occurs. Use the decision tree below to isolate the physicochemical mechanism causing the failure.

Workflow Start Solubility Issue Detected: 4-[(4-Chlorophenyl)sulfonyl]benzoic acid Decision When does precipitation occur? Start->Decision Stock In 100% DMSO Stock (During Storage) Decision->Stock Assay In Aqueous Buffer (During Dilution) Decision->Assay Mech1 Mechanism: Water Uptake & Freeze-Thaw Nucleation Stock->Mech1 Mech2 Mechanism: Solvent Shock & pH < pKa (Protonation) Assay->Mech2 Action1 Protocol A: Anhydrous Aliquots, Thaw at 37°C, Desiccation Mech1->Action1 Action2 Protocol B: Stepwise Dilution, Ensure Buffer pH > 7.0 Mech2->Action2

Diagnostic workflow for troubleshooting 4-[(4-Chlorophenyl)sulfonyl]benzoic acid precipitation.

Troubleshooting Guide & FAQs

Q1: Why does my 100 mM stock solution precipitate after storage at -20°C?

The Causality: DMSO has a relatively high freezing point of 18.5°C. During a freeze-thaw cycle, the solvent crystallizes first, physically excluding the solute and pushing the local concentration of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid into an unstable supersaturated zone[6]. Furthermore, DMSO is highly hygroscopic. Every time you open the tube, it absorbs atmospheric water. Because this compound relies entirely on DMSO to solvate its lipophilic core, even a 2-5% increase in water content drastically lowers the solubility limit, causing irreversible nucleation[2]. The Fix: Never store this compound in large, multi-use volumes. Prepare stocks at a maximum of 10 mM to avoid the supersaturation threshold, use anhydrous DMSO, and immediately create single-use aliquots. (See Protocol A).

Q2: The compound won't dissolve completely even at room temperature in fresh DMSO. What am I doing wrong?

The Causality: The diaryl sulfone core combined with the carboxylic acid creates a dense, highly stable intermolecular crystal lattice[2]. The thermodynamic energy required to break this lattice and force the compound to make a "hole" in the DMSO solvent network is higher than ambient room temperature can provide. The Fix: Apply kinetic energy. Heat the solution gently to 37°C and sonicate for 10–15 minutes.

Q3: When I dilute the DMSO stock into my aqueous assay buffer, the compound instantly "crashes out." How can I prevent this?

The Causality: This is a classic combination of "solvent shock" and pH-dependent ionization. The pKa of the benzoic acid moiety is approximately 4.0[5]. If your assay buffer is unbuffered (like pure water) or drops below pH 6.0 upon the addition of the acidic compound, the equilibrium shifts toward the un-ionized, highly lipophilic free acid[4]. Without the charge to interact with water, the hydrophobic core immediately aggregates. Rapid dilution also causes localized high concentrations of the compound before the DMSO can disperse into the aqueous phase. The Fix: Ensure your final assay buffer is strongly buffered at pH 7.4 or higher to guarantee the formation of the soluble benzoate anion. Utilize a stepwise dilution strategy with an intermediate co-solvent. (See Protocol B).

Validated Experimental Protocols

Protocol A: Preparation of Stable Anhydrous DMSO Stocks

This protocol minimizes water uptake and prevents freeze-thaw nucleation.

  • Preparation: Weigh the lyophilized powder of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid in a low-humidity environment (e.g., a dry box or under a nitrogen stream).

  • Solubilization: Dissolve the compound in anhydrous DMSO (≥99.9%, packaged under Argon) to a target concentration of 10 mM . Do not attempt 100 mM stocks, as this approaches the metastable supersaturated zone for diaryl sulfones[6].

  • Kinetic Disruption: Sonicate the vial in a water bath at 37°C for 10 minutes until the solution is visually clear and free of micro-particulates.

  • Aliquotting: Immediately dispense into single-use amber glass vials (or low-binding polypropylene tubes) to minimize future atmospheric water exposure.

  • Storage: Store at room temperature in a desiccator for short-term use (< 1 week) or at -20°C for long-term storage.

  • Self-Validation Step: Post-thaw, centrifuge the aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-UV-MS against a standard curve to confirm the concentration remains exactly 10 mM[7]. If a pellet forms, discard the aliquot.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

This protocol prevents localized solvent shock and ensures pH-driven ionization.

  • Buffer Optimization: Prepare your target aqueous assay buffer. Verify that it is strongly buffered at pH 7.4 to 8.0 (e.g., using 50 mM HEPES or Tris)[8]. This ensures the carboxylic acid group (pKa ~4.0) is fully deprotonated into the water-soluble benzoate anion.

  • Intermediate Dilution: Do not spike the 10 mM DMSO stock directly into the final aqueous buffer. Instead, prepare an intermediate transition plate. Dilute the stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400, or assay buffer containing 0.1% Tween-20).

  • Dispersion: Perform a slow, stepwise titration of the intermediate solution into the final assay buffer while utilizing a plate shaker at 800 RPM. This rapid mechanical mixing prevents localized nucleation.

  • Final Concentration: Ensure the final DMSO concentration in the assay remains ≤ 1% to maintain biological relevance and prevent solvent-induced cytotoxicity[9].

  • Self-Validation Step: Before adding biological reagents, read the assay plate using a nephelometer or a spectrophotometer at 600 nm (OD600). An absorbance reading > 0.05 indicates light scattering from colloidal aggregates and micro-precipitates[10]. A baseline reading confirms true solubilization.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. URL:[Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. URL:[Link]

  • Bordwell, F. G. (1988). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid. URL: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? URL:[Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Sulfonyl Benzoic Acids

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter sulfonyl benzoic acids (SBAs)—such as 4-(methylsulfonyl)benzoic acid and its halogenated or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter sulfonyl benzoic acids (SBAs)—such as 4-(methylsulfonyl)benzoic acid and its halogenated or nitrated derivatives—as critical active pharmaceutical ingredients (APIs) or intermediates. These molecules present unique crystallization challenges due to their dual functionality: a highly polar, hydrogen-bond-accepting sulfonyl group and a hydrogen-bond-donating/accepting carboxylic acid group.

This guide is designed to troubleshoot common recrystallization failures, explain the physicochemical causality behind these issues, and provide self-validating protocols to ensure high-purity recovery.

Process Workflows & Decision Matrices

SBA_Workflow Start Crude Sulfonyl Benzoic Acid SolubilityTest Determine Solubility (Protic vs. Aprotic) Start->SolubilityTest pKaCheck Aqueous pH-Swing Feasible? (pKa ~3.5) SolubilityTest->pKaCheck pHSwing pH-Swing Crystallization (Dissolve at pH 8+, Acidify to pH 1) pKaCheck->pHSwing Yes MixedSolvent Mixed Solvent System (e.g., MeOH / Water) pKaCheck->MixedSolvent No Carbon Activated Carbon Filtration (Remove Impurities) pHSwing->Carbon MixedSolvent->Carbon Cooling Controlled Cooling (0.1 - 0.2 °C/min) Carbon->Cooling Isolation Filtration & Washing (Pure SBA Crystals) Cooling->Isolation

Figure 1: Decision matrix for selecting a recrystallization strategy for sulfonyl benzoic acids.

Frequently Asked Questions (FAQs)

Q: Why do sulfonyl benzoic acids frequently "oil out" (liquid-liquid phase separation) instead of crystallizing? A: Oiling out occurs when the supersaturation of the SBA exceeds the metastable limit of the liquid-liquid phase separation (LLPS) boundary before reaching the crystal nucleation boundary. SBAs possess strong intermolecular hydrogen-bonding capabilities. In intermediate-polarity solvents, these interactions can lead to the formation of disordered, solute-rich liquid clusters rather than an ordered crystal lattice. To prevent this, you must disrupt these clusters by adding a competitive hydrogen-bonding solvent (like methanol) or lower the rate of supersaturation generation by decreasing the cooling rate.

Q: How do I select an optimal solvent system for an SBA with poor solubility in non-polar solvents but excessive solubility in polar aprotic solvents? A: You must engineer a steep solubility curve using a binary solvent/anti-solvent system guided by Hansen Solubility Parameters (HSP). SBAs dissolve excessively in polar aprotic solvents (e.g., DMF) due to strong dipole-dipole interactions, making cooling crystallization inefficient. By employing a solvent like anhydrous methanol (where the SBA is highly soluble at boiling) and an anti-solvent like water (where solubility is negligible), you can force controlled nucleation. This exact thermodynamic manipulation is utilized in the thermal dissolution and cold precipitation of 2-chloro-4-(methylsulfonyl)benzoic acid (1).

Q: How does pH affect the recrystallization of sulfonyl benzoic acids? A: The pKa of the benzoic acid moiety is typically lowered to ~3.0–3.5 by the electron-withdrawing sulfonyl group. At a pH > 6, the compound forms a highly water-soluble carboxylate salt. By acidifying the hot aqueous solution to a pH of ~1.0, the molecule becomes neutrally charged, drastically reducing its aqueous solubility and forcing crystallization. This is a highly efficient, solvent-free industrial purification method, as demonstrated in the purification of 2-nitro-4-methylsulfonylbenzoic acid (2).

Troubleshooting Guide

Oiling_Out_Fix Issue Observation: Oiling Out (LLPS) Cause Cause: Supersaturation exceeds metastable limit before nucleation Issue->Cause Action1 Decrease Cooling Rate (< 0.2 °C/min) Cause->Action1 Action2 Add Seed Crystals at Cloud Point Cause->Action2 Action3 Adjust Solvent/Antisolvent Ratio (Increase Solvency) Cause->Action3 Success Ordered Crystal Lattice Nucleation Action1->Success Action2->Success Action3->Success

Figure 2: Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Issue 1: Impurity Entrapment / Co-crystallization

Cause: Impurities with similar hydrogen-bonding profiles (e.g., positional isomers) substitute into the SBA crystal lattice during rapid crystal growth. Solution: Flatten the cooling curve. Rapid cooling traps impurities; a cooling rate of 0.1–0.2 °C/min allows for thermodynamic lattice error-correction. Additionally, incorporate a hot activated carbon filtration step prior to crystallization to adsorb higher-molecular-weight impurities.

Issue 2: Inconsistent Crystal Habit (Needles vs. Blocks)

Cause: Specific solvent-solute interactions selectively inhibit growth on certain crystal faces. For example, highly polar solvents may hydrogen-bond to the (010) faces of benzoic acid derivatives, forcing rapid growth along the b-axis and yielding fragile needles that are difficult to filter (3). Solution: Increase the ratio of the non-polar anti-solvent. This reduces specific face-blocking by the polar solvent, promoting more equant (block-like) crystal habits.

Quantitative Data: Solvent Selection Matrix

The following table summarizes solvent properties for SBA recrystallization, aligning with pharmaceutical Environmental, Health, and Safety (EHS) guidelines for solvent replacement (4).

Solvent SystemHSP Polarity (δp)HSP H-Bonding (δh)Typical SBA Solubility ProfileEHS Recommendation
Methanol / Water 12.3 / 16.022.3 / 42.3High at reflux, steep drop upon cooling.Recommended (CHEM21/GSK)
DMF / Water 13.7 / 16.011.3 / 42.3Extremely high, requires massive anti-solvent ratio.Hazardous (Reprotoxic)
Acetic Acid / Water 8.0 / 16.013.5 / 42.3Moderate, excellent for pH-swing protocols.Recommended
Ethyl Acetate / Heptane 5.3 / 0.07.2 / 0.0Moderate to low, good for less polar SBA derivatives.Recommended

Validated Experimental Protocols

Every protocol provided below is designed as a self-validating system . If a self-validation check fails, do not proceed to the next step; the system is out of thermodynamic equilibrium.

Protocol A: pH-Swing Aqueous Crystallization (Ideal for Nitro/Halogenated SBAs)

Based on industrial standards for 2-nitro-4-methylsulfonylbenzoic acid.

  • Dissolution & Hydrolysis: Suspend the crude SBA in deionized water. Add 25% NaOH solution dropwise until the pH reaches 13. Heat the reactor to 90 °C for 15 minutes.

    • Self-Validation Check: The solution must transition from a turbid suspension to completely transparent. If particulates remain, they are non-acidic impurities and must be filtered out hot before proceeding.

  • Decolorization: Add activated carbon (approx. 10% w/w of crude). Stir under moderate agitation for 1 hour at 90 °C. Filter through a heated, medium-porosity fritted glass funnel.

    • Self-Validation Check: A drop of the filtrate cooled on a watch glass should yield pure white crystals. If yellow/brown tint persists, repeat the carbon treatment.

  • Acidification & Nucleation: Return the filtrate to the reactor at 90 °C. Slowly charge 40% H₂SO₄ until the pH reaches 1.0 ± 0.2.

    • Self-Validation Check: The pH must be verified with a calibrated probe. Because the pKa of SBAs is ~3.5, a pH < 2 is strictly required to ensure >99% protonation. At ~85 °C, the solution should reach the cloud point.

  • Cooling & Isolation: Cool the mixture continuously at a rate of 0.1 °C/min down to 20 °C. Filter the resulting slurry and wash the solid cake with cold deionized water.

Protocol B: Thermal Dissolution in Anhydrous Methanol

Based on standards for 2-chloro-4-(methylsulfonyl)benzoic acid.

  • Mixing: Combine the crude SBA with anhydrous methanol at a strict volumetric ratio of 1 g crude : 2 mL methanol.

  • Heating: Heat the mixture to 64–65 °C (just below methanol reflux) under continuous stirring.

    • Self-Validation Check: Complete dissolution must occur. If the solution is not clear, add anhydrous methanol in 0.1 mL increments until absolute clarity is achieved. Do not exceed a 1:2.5 ratio, or yield will suffer.

  • Cooling: Remove from heat and allow natural cooling to room temperature.

    • Self-Validation Check: Crystallization should spontaneously begin at ~45 °C. If no crystals form by 25 °C, the system is supersaturated. Scratch the inside of the flask with a glass rod or add a seed crystal to validate the metastable state and induce nucleation.

References

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)
  • US7285678B2 - Purification of 2-nitro-4-methylsulphonylbenzoic acid Source: Google Patents URL
  • Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape Source: SciSpace URL
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Functionalization

Welcome to the Technical Support Center. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a highly versatile bifunctional building block used extensively in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a highly versatile bifunctional building block used extensively in drug discovery and materials science. However, its unique electronic topology—featuring a strongly electron-withdrawing sulfone bridge situated between a benzoic acid and a chlorobenzene ring—creates competing reactive sites.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute chemoselectivity during your functionalization workflows.

Module 1: Carboxylic Acid Activation (Amidation & Esterification)

FAQ 1: Why am I seeing a mass corresponding to the displacement of the chlorine atom during amidation?

Answer: You are observing a competitive Nucleophilic Aromatic Substitution (SNAr) side reaction.

Mechanistic Causality: The sulfone group (-SO₂-) is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. When positioned para to the chlorine atom, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the chlorophenyl ring. This makes the C-Cl carbon highly electrophilic. If you use primary or secondary amines combined with heating or strong bases during amidation, the amine will preferentially attack the aryl chloride, forming a Meisenheimer complex and1[1].

Solution: To outcompete the SNAr pathway, you must drastically increase the electrophilicity of the carboxylic acid while lowering the reaction temperature. Converting the acid to an acid chloride allows amidation to proceed instantaneously at 0 °C, completely suppressing the slower SNAr side reaction.

Protocol 1: SNAr-Free Amidation via Acid Chloride Activation

This protocol is a self-validating system designed to prevent nucleophilic attack on the aryl chloride.

  • Activation: Suspend 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an inert atmosphere.

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.2 eq) at 0 °C.

  • Maturation: Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride and HCl byproducts.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool strictly to 0 °C.

  • Add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise. Stir at 0 °C for 1 hour.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The desired product mass should be [M+H]+. If you detect a mass of [M - 35 + Amine Mass]+, SNAr has occurred, indicating the internal temperature exceeded 0 °C during the amine addition.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Module 2: Aryl Chloride Cross-Coupling (Suzuki-Miyaura)

FAQ 2: Why is my sulfone bridge cleaving during cross-coupling?

Answer: You are triggering a desulfonylative cross-coupling side reaction.

Mechanistic Causality: While C(sp²)–SO₂ bonds are typically inert under standard conditions, low-valent transition metals—particularly Nickel(0)—are highly electron-rich and possess a small atomic radius. This allows Ni(0) to undergo oxidative addition into the sterically hindered but electronically activated C–SO₂ bond, 2[2] and the formation of biaryls without the sulfone linker. Furthermore, attempting cross-coupling with an unprotected free carboxylic acid can poison the catalyst or induce 3[3].

Solution: Avoid Nickel catalysts entirely. Palladium catalysts, specifically Pd(OAc)₂ paired with bulky, electron-rich biaryl phosphine ligands (like SPhos), strongly prefer the weaker C-Cl bond over the C-SO₂ bond. Always pre-protect the carboxylic acid.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol ensures oxidative addition occurs exclusively at the aryl chloride.

  • Pre-requisite: Protect the carboxylic acid as a methyl or tert-butyl ester prior to coupling.

  • Setup: Charge a Schlenk flask with the esterified 4-[(4-Chlorophenyl)sulfonyl]benzoate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos ligand (0.04 eq), and K₃PO₄ (2.0 eq).

  • Atmosphere: Evacuate and backfill the flask with Argon three times to ensure strict oxygen-free conditions.

  • Solvent: Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Self-Validation Check: Monitor the reaction by LC-MS. The presence of a mass corresponding to [M - SO₂Ar]+ indicates unwanted desulfonylation. With the SPhos/Pd system, this side product should remain <5%.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data: Side Reaction Mitigation Matrix
Reaction TypeTarget Functional GroupPrimary Side ReactionTypical Side Product YieldOptimized Mitigation StrategyPost-Mitigation Yield
Amidation (EDC/HOBt, 60°C)Carboxylic AcidSNAr at Aryl Chloride25 - 40%Acid Chloride activation at 0°C< 2%
Cross-Coupling (Ni(cod)₂, 80°C)Aryl ChlorideDesulfonylation (C-SO₂ cleavage)40 - 60%Switch to Pd(OAc)₂/SPhos< 5%
Cross-Coupling (Free Acid)Aryl ChlorideCatalyst Poisoning / Decarboxylation> 50% (Unreacted SM)Pre-protect as Methyl Ester< 1%
Visualizations

Chemoselectivity SM 4-[(4-Chlorophenyl)sulfonyl] benzoic acid Amidation Desired Amidation (C-N bond at COOH) SM->Amidation Amines + EDC/HOBt (0°C - 25°C) SNAr Side Reaction: SNAr (Amine attacks Ar-Cl) SM->SNAr Excess Amine + Heat (>60°C) Coupling Desired Cross-Coupling (Ar-Ar at Ar-Cl) SM->Coupling Pd Catalyst + Boronic Acid (Esterified COOH) Desulf Side Reaction: Desulfonylation (C-SO2 cleavage) SM->Desulf Ni Catalyst + Reductant (C-SO2 insertion)

Chemoselectivity map illustrating desired pathways versus SNAr and desulfonylation side reactions.

Workflow Start Start Amidation Workflow CheckSNAr Is SNAr byproduct detected (LC-MS: -Cl, +Amine)? Start->CheckSNAr YesSNAr Reduce Temp to 0°C Use Acid Chloride method CheckSNAr->YesSNAr Yes NoSNAr Check for Unreacted SM CheckSNAr->NoSNAr No YesSNAr->CheckSNAr Retry CheckSM Is SM remaining? NoSNAr->CheckSM YesSM Increase Coupling Reagent (e.g., HATU) CheckSM->YesSM Yes Success Isolate Pure Product CheckSM->Success No YesSM->CheckSM Retry

Troubleshooting workflow for minimizing SNAr side reactions during carboxylic acid amidation.

References
  • Title: Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity Source: ResearchGate URL
  • Source: ACS Publications (Organic Letters)
  • Title: Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp²)

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for process chemists and drug development professionals dealing with residual metal contamination during the synthesis of 4-[(4-Chlorophenyl)sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. This guide is engineered for process chemists and drug development professionals dealing with residual metal contamination during the synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid. This diaryl sulfone intermediate often requires transition metal catalysis (e.g., Palladium for cross-coupling, or Osmium/Tungsten for thioether oxidation). Removing these metals to meet regulatory thresholds is uniquely complicated by the product's highly polar and acidic nature.

Regulatory Context & Target Limits

Before troubleshooting, it is critical to establish your target purity. According to the ICH Q3D Guidelines for Elemental Impurities , elements are categorized by toxicity and intended route of administration[1]. Palladium (Pd) and Osmium (Os) are Class 2B impurities, meaning they must be strictly controlled if intentionally added to the manufacturing process[1].

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Catalysts

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd)2B100101
Osmium (Os)2B100101
Platinum (Pt)2B10810.81.08
Copper (Cu)3340034034

(Note: The ICH Q3D concentration limits assume a maximum daily drug product intake of 10 g/day [2].)

Metal Scavenging Workflow

MetalRemoval Start Crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid (High Metal Content) Assess Assess Metal Type & Concentration (ICP-MS) Start->Assess Scavenger Solid-Supported Scavenger (e.g., Si-Thiol, Si-Thiourea) Assess->Scavenger > 500 ppm Extraction Liquid-Liquid Extraction (Aqueous EDTA/Cysteine) Assess->Extraction 100 - 500 ppm Crystallization Crystallization / Reslurry Assess->Crystallization < 100 ppm Test Analyze Residual Metal Meets ICH Q3D? Scavenger->Test Extraction->Test Crystallization->Test Pass Pure API / Intermediate Test->Pass Yes Fail Repeat or Orthogonal Method Test->Fail No Fail->Scavenger

Decision tree for selecting metal removal strategies based on contamination levels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is Palladium so difficult to remove from 4-[(4-Chlorophenyl)sulfonyl]benzoic acid compared to other intermediates? A: The difficulty stems directly from the compound's structural moieties. The carboxylic acid group acts as a competitive chelating agent, binding to the transition metal and keeping it solubilized in the organic phase. Additionally, the diaryl sulfone oxygen atoms can weakly coordinate with electron-deficient metal centers. When the product itself acts as a ligand, standard liquid-liquid extractions often fail because the product-metal complex is thermodynamically stable.

Q2: I used an amine-functionalized silica scavenger (e.g., Si-Amine or Si-Diamine), and my product yield dropped by 80%. What happened? A: Causality: You experienced an unintended "catch-and-release" dynamic. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is highly acidic (pKa ~4). Amine-functionalized scavengers are basic. Instead of just scavenging the metal, the basic silica resin underwent an acid-base reaction with your product's carboxylic acid, ionically binding the API to the silica backbone[3]. Solution: For carboxylic acid-containing products, you must use neutral or slightly acidic scavengers. Silica-Thiol (Si-Thiol) , Silica-Thiourea (Si-Thiourea) , or Silica-DMT (Dimercaptotriazine) are highly recommended. Thiourea has proven to be one of the most effective palladium scavengers for complex pharmaceutical intermediates[4].

Q3: Can I use liquid-liquid extraction instead of expensive solid-supported scavengers? A: Yes, but it requires specific chelating additives. Simple aqueous washes will not break the product-metal complex. You must introduce a water-soluble chelator that has a higher affinity for the metal than your benzoic acid product. Solution: Use N-acetylcysteine or EDTA. Washing the organic layer with an aqueous solution of 5% N-acetylcysteine forces the palladium to partition into the aqueous phase. However, note that solid-supported scavengers are often more practical as they form a heterogeneous mixture that simplifies physical separation via filtration[5].

Q4: We are operating at a 10 kg scale. Bulk silica scavengers are causing filtration bottlenecks. What is a scalable alternative? A: Causality: Fine silica particles can blind filter cloths on a large scale, drastically increasing batch cycle times[5]. Solution: Consider a reslurry process with a soluble scavenger or crystallization additive. For instance, reslurrying the crude product in a solvent system like NMP/MeOH with a small amount of a diamine or phosphine additive (e.g., 1,2-propanediamine or dppe) can force the metal into the mother liquor while the pure product granulates and crystallizes[5]. Alternatively, use pre-packed scavenger cartridges (e.g., E-PAK or polychelated resins) in a recirculation loop to avoid bulk filtration entirely[5],[3].

Validated Experimental Protocols

Protocol A: Solid-Supported Scavenging with Silica-Thiourea

Use this protocol when residual Pd or Os is >500 ppm and the product is fully solubilized.

  • Dissolution: Dissolve the crude 4-[(4-Chlorophenyl)sulfonyl]benzoic acid in a polar solvent mixture (e.g., THF/MeOH or DMF) to ensure complete homogeneity. The concentration should be approximately 0.1 M.

  • Scavenger Addition: Add 4 to 8 equivalents of Silica-Thiourea (Si-Thiourea) relative to the molar amount of the residual metal[3]. (Calculate metal moles based on initial ICP-MS data).

  • Incubation: Heat the suspension to 40–50 °C. Stir vigorously for 2 to 4 hours. Mechanistic note: Elevated temperatures increase the kinetic rate of metal desorption from the product and adsorption onto the silica pores.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound silica. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the product by adding an anti-solvent (e.g., water or heptane).

  • Validation: Analyze the isolated solid via ICP-MS. Expected metal reduction is >95% (typically leaving <10 ppm)[4],[6].

Protocol B: Liquid-Liquid Extraction with N-Acetylcysteine

Use this protocol for moderate metal contamination (100–500 ppm) during the standard aqueous workup.

  • Preparation: Dissolve the crude product in a water-immiscible organic solvent that tolerates polar compounds (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate).

  • Chelator Wash: Prepare a 5% (w/v) aqueous solution of N-acetylcysteine. Adjust the pH to ~4.0 to ensure the chelator is active but the benzoic acid product remains predominantly in the organic phase.

  • Extraction: Add the aqueous chelator solution to the organic phase (1:1 v/v ratio). Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Allow the layers to separate. The palladium-cysteine complex will partition into the lower aqueous layer.

  • Secondary Wash: Wash the organic layer once more with water to remove any residual N-acetylcysteine.

  • Crystallization: Dry the organic layer over Na₂SO₄, concentrate, and crystallize the product. Validate purity via ICP-MS.

References

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharma. Available at: [Link]

  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. PharmTech. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available at:[Link]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PMC / NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-[(4-Chlorophenyl)sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring two aromatic rings, a sulfonyl bridge, and a carboxylic acid group, presents a unique analytical challenge. Ensuring its purity requires a robust, selective, and validated analytical method capable of separating the main component from process-related impurities and potential degradants.

This guide provides an in-depth, comparative analysis of developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Our objective is to equip researchers and drug development professionals with a practical and logical framework for creating an analytical method that is not only accurate and precise but also inherently trustworthy and suitable for its intended purpose.[2]

Foundational Strategy: Analyte Characterization and Chromatographic Approach

A successful analytical method begins with a thorough understanding of the analyte. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a moderately non-polar molecule due to its two phenyl rings, but the presence of the carboxylic acid group (an ionizable moiety) makes its chromatographic behavior highly dependent on the mobile phase pH.

Why Reversed-Phase HPLC?

Reversed-phase HPLC is the predominant separation technique in the pharmaceutical industry for its versatility, reproducibility, and applicability to a wide range of small molecules.[3] For our target analyte, an RP-HPLC system, which employs a non-polar stationary phase and a polar mobile phase, is the logical choice.[4][5] The separation mechanism will be primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Molecules with higher hydrophobicity will be retained longer on the column.[3]

The critical factor to control is the ionization of the carboxylic acid group. Operating at a mobile phase pH below the analyte's pKa (typically around 4-5 for benzoic acid derivatives) will suppress ionization, rendering the molecule neutral and ensuring good retention and symmetrical peak shape.[6][7] Failure to control pH can lead to poor peak shape (tailing) and shifting retention times, compromising the method's robustness.[8]

Systematic Method Development: A Comparative Approach

Method development is an iterative process of optimization. We will compare different chromatographic conditions to demonstrate how the final, robust method is achieved.

Phase 1: Column Selection and Initial Screening

The column is the heart of the HPLC system, responsible for the separation.[4] We evaluated three common reversed-phase columns to determine the most suitable stationary phase.

  • Method A1: C18 (Octadecylsilane): The industry workhorse, offering the highest hydrophobicity and retention for non-polar compounds.[3]

  • Method A2: C8 (Octylsilane): Moderately hydrophobic, offering less retention than C18, which can be advantageous for faster analysis times.

  • Method A3: Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.[9]

Screening Protocol: A generic fast gradient was employed for initial screening.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 5 µL

Comparison Table 1: Initial Column Screening Results

ParameterMethod A1 (C18)Method A2 (C8)Method A3 (Phenyl-Hexyl)Rationale & Decision
Retention Time (min) 8.26.57.1C18 provides the strongest retention, offering a wider elution window to separate potential impurities.
Peak Tailing Factor 1.11.21.1All columns provide acceptable peak shape under acidic conditions.
Theoretical Plates >15000>12000>14000C18 shows the highest efficiency, leading to sharper peaks and better resolution.
Decision Selected RejectedRejectedThe C18 column was selected for its superior retention and efficiency, which is critical for a purity method designed to resolve closely eluting impurities.[10]
Phase 2: Mobile Phase and Gradient Optimization

With the C18 column selected, the next step is to optimize the mobile phase to achieve the best possible separation (selectivity) in a reasonable timeframe.

Diagram: HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (Acidic, Hydrophobic) B Select Column Chemistry (C18, C8, Phenyl) A->B C Run Fast Gradient Screen B->C D Optimize Mobile Phase (pH, Organic Solvent) C->D Select Best Column (C18) E Optimize Gradient Profile (Slope, Time) D->E F Fine-tune Flow Rate & Temp. E->F G Final Optimized Method F->G Lock Parameters H System Suitability Test (SST) G->H

Caption: A logical workflow for systematic HPLC method development.

Mobile Phase pH Comparison: To demonstrate the importance of pH, we compared the chromatogram using a buffered acidic mobile phase (0.1% Formic Acid, pH ~2.7) with an unbuffered, neutral mobile phase (Water/Acetonitrile).

  • Method B1 (Optimal): 0.1% Formic Acid in Water/Acetonitrile.

  • Method B2 (Sub-optimal): Deionized Water/Acetonitrile.

Comparison Table 2: Effect of Mobile Phase pH

ParameterMethod B1 (Acidic pH)Method B2 (Neutral pH)Rationale & Decision
Peak Shape Symmetrical (Tailing Factor = 1.1)Broad, Tailing (Tailing Factor > 2.0)The acidic pH suppresses the ionization of the carboxylic acid, eliminating secondary interactions with the silica backbone of the column and producing a sharp, symmetrical peak.[7]
Retention Time Stable and reproducibleUnstable, shifts between injectionsAt neutral pH, the analyte is partially ionized. Small variations in the mobile phase can significantly alter the ionization state, leading to poor reproducibility.[6]
Decision Selected RejectedAn acidic mobile phase is essential for a robust and reproducible method for this analyte.

Gradient Optimization: A gradient elution, where the mobile phase composition is changed during the run, is superior to an isocratic (constant composition) elution for purity analysis.[11] It allows for the elution of late-eluting, highly retained impurities while ensuring the main peak is sharp and well-resolved from early-eluting compounds.

Final Optimized HPLC Method

The systematic optimization process leads to the following validated method, designed for specificity and robustness.

Experimental Protocol: Final Purity Method

  • Instrumentation:

    • HPLC System with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      20.0 80
      20.1 40

      | 25.0 | 40 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution.

Method Validation: A Self-Validating System

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][12] The following parameters were assessed according to ICH Q2(R1) guidelines.[1]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[2] This is the most critical validation parameter for a purity method. It was established through forced degradation studies, where the drug substance was subjected to harsh conditions to intentionally generate degradation products.[13][14]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours.

  • Photolytic: Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).

Results: The method demonstrated the ability to separate the main peak from all degradation products formed under stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure in all cases, proving the method is "stability-indicating."

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Comparison Table 3: Summary of Validation Data

Validation ParameterProtocolAcceptance CriteriaResultConclusion
Linearity 7 concentrations from LOQ to 150% of the target concentration (0.1 mg/mL).Correlation Coefficient (R²) ≥ 0.999R² = 0.9998The method is linear over the specified range.
Accuracy Recovery study at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.2% - 101.5%The method is accurate.
Precision (Repeatability) 6 replicate injections of the standard solution.%RSD ≤ 2.0%%RSD = 0.4%The method is precise.
Precision (Intermediate) Analysis on two different days by two different analysts.%RSD ≤ 2.0%%RSD = 0.9%The method demonstrates good intermediate precision.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).-LOD = 0.03 µg/mLLOQ = 0.1 µg/mLThe method is sensitive enough to detect and quantify low-level impurities.
Robustness Deliberate small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).System suitability parameters remain within limits. No significant change in results.All SST criteria met. Results were unaffected.The method is robust and reliable for routine use.[2]

Diagram: ICH Q2(R1) Validation Parameters

Validation cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Method Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Forced Degradation Peak Purity Method->Specificity Linearity Linearity & Range R² ≥ 0.999 Method->Linearity Accuracy Accuracy % Recovery Method->Accuracy Precision Precision Repeatability Intermediate Precision %RSD Method->Precision Limits Limits LOD LOQ Method->Limits Robustness Robustness Flow Rate Temperature Mobile Phase Method->Robustness

Caption: Interconnected parameters for comprehensive method validation.

Conclusion

The development of a robust and reliable HPLC method for purity determination is a systematic, science-driven process. This guide has demonstrated that through a comparative evaluation of columns and mobile phases, an optimized, stability-indicating RP-HPLC method for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be successfully developed. The final method, utilizing a C18 column with an acidic mobile phase under a gradient elution, provides the necessary selectivity, accuracy, and precision for its intended purpose.

The comprehensive validation, guided by ICH Q2(R1) principles, confirms that the method is trustworthy and fit for use in a regulated environment.[15][16] By explaining the causality behind each experimental choice, we have provided a framework that empowers scientists to develop not just a method, but a self-validating analytical solution that ensures the quality and safety of pharmaceutical materials.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • 4-[(4-Chlorobenzyl)amino]benzoic acid. PubChem. Available from: [Link]

  • HPLC COLUMNS. Hamilton Company. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. Available from: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

Sources

Comparative

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation and Quantification of Chlorophenyl Sulfonyl Acids

As an application scientist specializing in mass spectrometry, I frequently guide laboratories through the analytical nuances of highly polar, recalcitrant compounds. Chlorophenyl sulfonyl acids—such as 4-chlorobenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As an application scientist specializing in mass spectrometry, I frequently guide laboratories through the analytical nuances of highly polar, recalcitrant compounds. Chlorophenyl sulfonyl acids—such as 4-chlorobenzenesulfonic acid (4-CBSA) and 4-amino-3-chlorobenzenesulfonic acid—are ubiquitous intermediates in pharmaceutical synthesis, azo dye production, and agrochemical development. Due to their extreme polarity and environmental persistence, analyzing these compounds requires a departure from standard reversed-phase methodologies.

This guide objectively compares the performance of targeted Triple Quadrupole (QqQ) systems against High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms, grounded in the mechanistic causality of their fragmentation pathways.

Mechanistic Causality of Ionization and Fragmentation

To design a robust mass spectrometry method, we must first understand the intrinsic chemical behavior of the analyte in the gas phase.

Why Negative Electrospray Ionization (ESI-)? Chlorophenyl sulfonyl acids possess a strongly acidic sulfonic group (-SO₃H) with a pKa typically below 1.0. In standard liquid chromatography mobile phases, these molecules are pre-ionized as sulfonate anions (-SO₃⁻). Attempting to analyze them in positive ion mode forces protonation against a steep thermodynamic gradient, leading to severe signal attenuation. Therefore, Negative ESI is the absolute gold standard, yielding a dominant [M-H]⁻ precursor ion with minimal in-source fragmentation[1].

The Causality of MS/MS Fragmentation: Upon subjecting the [M-H]⁻ precursor (e.g., m/z 191 for the ³⁵Cl isotope of 4-CBSA) to Collision-Induced Dissociation (CID), the molecule undergoes two competing, highly diagnostic fragmentation pathways[2],[1]:

  • Loss of SO₃ (80 Da): This pathway is driven by the direct, heterolytic cleavage of the C-S bond. The charge remains on the aromatic ring, generating a highly reactive aryl anion (m/z 111).

  • Loss of SO₂ (64 Da): Unlike direct cleavage, this is a complex skeletal rearrangement. An oxygen atom from the sulfonate moiety migrates to the ipso-carbon of the aromatic ring, expelling neutral sulfur dioxide and forming a highly stable phenoxide-like anion (m/z 127).

Subsequent higher-energy collisions drive the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), which is critical for confirming the halogenated nature of the ring[2].

G M [M-H]⁻ Precursor m/z 191 (35Cl) SO3_loss [M-H-SO₃]⁻ m/z 111 (35Cl) Aryl Anion M->SO3_loss -SO₃ (80 Da) Direct C-S Cleavage SO2_loss [M-H-SO₂]⁻ m/z 127 (35Cl) Phenoxide Anion M->SO2_loss -SO₂ (64 Da) Skeletal Rearrangement Cl_loss1 [M-H-SO₃-Cl]⁻ m/z 76 Phenyl Radical SO3_loss->Cl_loss1 -Cl• (35 Da) Cl_loss2 [M-H-SO₂-HCl]⁻ m/z 91 SO2_loss->Cl_loss2 -HCl (36 Da)

Mass spectrometry fragmentation pathways of 4-chlorobenzenesulfonic acid in negative ESI mode.

Comparative Platform Evaluation: QqQ vs. Q-TOF

When selecting an instrument architecture for chlorophenyl sulfonyl acids, the choice dictates the analytical ceiling of your assay. Standard Reversed-Phase Liquid Chromatography (RP-LC) often fails to retain these compounds due to their low partition coefficients (logD < 0)[3]. Assuming a suitable chromatographic front-end (such as HILIC or Mixed-Mode LC) is utilized, the mass analyzer dictates the data quality.

  • LC-ESI-QqQ (Targeted): The workhorse for absolute quantification. By isolating the [M-H]⁻ precursor in Q1, fragmenting it in Q2, and monitoring the specific SO₂/SO₃ loss transitions in Q3 (Multiple Reaction Monitoring, MRM), the QqQ filters out matrix noise, providing unparalleled sensitivity for known targets[4].

  • LC-ESI-Q-TOF (High-Resolution): Essential for Non-Target Screening (NTS) and structural elucidation. Q-TOF provides sub-ppm mass accuracy, allowing analysts to differentiate 4-CBSA from isobaric interferences (e.g., other sulfonated aromatics) in complex environmental or biological matrices based on exact isotopic fine structure[3].

Table 1: Comparative Performance Metrics for LC-MS/MS Platforms
Performance MetricLC-ESI-QqQ (Targeted MRM)LC-ESI-Q-TOF (High-Resolution)
Primary Application Absolute quantification of knownsStructural elucidation & Non-target screening
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm (< 2 ppm)
Typical LOD (Water Matrix) 0.1 – 1.0 µg/L1.0 – 10.0 µg/L
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Resolving Power (FWHM) ~0.7 FWHM (Unit resolution)> 30,000 to 80,000
Data Acquisition Duty-cycle limited (Dwell times)Continuous full-scan (Data-Independent)
Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be self-validating. The following protocol utilizes Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE). Because chlorophenyl sulfonyl acids are permanently charged, WAX retains them via strong electrostatic interactions. If the final elution buffer is not basic enough to deprotonate the sorbent, recovery drops to zero—instantly flagging a protocol failure.

Step 1: Sample Preparation (WAX-SPE)

  • Condition a polymeric WAX SPE cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water.

  • Load 10 mL of the aqueous sample (spiked with a ¹³C-labeled internal standard for self-validation).

  • Wash with 5 mL of 2% formic acid in water to remove neutral and basic interferences. Causality: The acidic wash keeps the WAX sorbent protonated (active) while washing away unbound matrix.

  • Elute the chlorophenyl sulfonyl acids using 5 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Causality: The high pH neutralizes the WAX sorbent, breaking the electrostatic hold on the sulfonate anion.

  • Evaporate to dryness under gentle nitrogen and reconstitute in the initial mobile phase.

Step 2: Chromatographic Separation

  • Utilize a HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) to ensure retention of the polar sulfonate[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Run a gradient starting at 95% B, dropping to 50% B over 8 minutes to elute the highly polar analytes.

Step 3: MS/MS Acquisition

  • Operate in Negative ESI mode. Set capillary voltage to 2.5 kV to prevent in-source arcing while maintaining spray stability.

  • For QqQ, monitor the primary quantifier transition (e.g., m/z 191 → 127) and qualifier transition (m/z 191 → 111)[1].

Workflow Sample Sample Prep (WAX-SPE) LC Chromatography (HILIC / Mixed-Mode) Sample->LC Ionization Ionization (Negative ESI) LC->Ionization MS Mass Analysis (QqQ or Q-TOF) Ionization->MS Data Data Processing (Targeted / NTS) MS->Data

Step-by-step experimental workflow for the LC-MS/MS analysis of chlorophenyl sulfonyl acids.

References
  • Source: aip.
  • Source: benchchem.
  • Not One Method to Rule Them All: A Comparative Study of Chromatographic Platforms (RP-LC-, HILIC-, SFC-, and IC-HRMS)
  • Source: researchgate.

Sources

Validation

A Comparative Guide to the Biological Activities of Sulfonated Benzoic Acid Analogs

Sulfonated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a sulfonyl group (-SO₂) and a carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a sulfonyl group (-SO₂) and a carboxylic acid group (-COOH) onto a benzoic acid framework imparts unique physicochemical properties that enable interaction with a diverse array of biological targets.[1] This guide provides an in-depth comparison of the multifaceted biological activities of these analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Antimicrobial Activity: Combating Microbial Resistance

Sulfonated benzoic acid analogs have emerged as promising agents against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanisms of action often involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1]

Comparative Antimicrobial Efficacy

The antimicrobial potency of various sulfonated benzoic acid derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values. Lower MIC values indicate greater efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[1][3]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[1][3]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansModerate Activity[3]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidMethicillin-resistant S. aureus (MRSA)Higher activity than oxacillin[4]
Phenothiazine-3-sulphonamide derivativesVarious bacteria and fungi0.5 - 1.0 mg/mL[5]

Key Insights:

  • The 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative have demonstrated notable activity against Gram-positive bacterial strains.[3]

  • Certain sulfonamide derivatives have shown significant efficacy against resistant strains like MRSA, highlighting their potential to address the challenge of antibiotic resistance.[4]

  • The complexation of sulfonamide-derived Schiff bases with transition metals can enhance their antibacterial and antifungal properties.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulfonated benzoic acid analogs.

Materials:

  • Test compounds (sulfonated benzoic acid analogs)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and then dilute the culture to achieve a standardized concentration (e.g., 1.0 McFarland standard, which is then further diluted).[6]

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).[7][8] Perform two-fold serial dilutions of the compounds in the growth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.[6] Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Several sulfonated benzoic acid derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1] Selective COX-2 inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[1]

Comparative COX-2 Inhibitory Activity

The inhibitory potency of these analogs against COX enzymes is typically expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

Compound/DerivativeEnzymeIC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib (Reference Drug)Human COX-20.45>200[7][9]
1,3-Dihydro-2H-indolin-2-one Derivative (4e)COX-22.35-[10]
1,3-Dihydro-2H-indolin-2-one Derivative (9h)COX-22.422-[10]
1,3-Dihydro-2H-indolin-2-one Derivative (9i)COX-23.34-[10]

Key Insights:

  • The anti-inflammatory activity of many sulfonated benzoic acid derivatives is linked to their ability to inhibit COX-2.[10]

  • The selectivity for COX-2 over COX-1 is a critical parameter, as selective inhibitors are expected to have a better gastrointestinal safety profile.

Signaling Pathway: COX-2 and NF-κB in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[12][13][14]

COX2_NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli TLR4 TLR4 Stimulus->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB degradation of IκB AA Arachidonic Acid PGs Prostaglandins AA->PGs synthesis COX2 COX-2 PGs->Stimulus inflammation Sulfonated_Analog Sulfonated Benzoic Acid Analog Sulfonated_Analog->COX2 inhibits DNA DNA NFkB_n->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes induces transcription ProInflammatory_Genes->COX2 expression

Caption: Proposed mechanism of anti-inflammatory action of sulfonated benzoic acid analogs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds in DMSO to create stock solutions, then perform serial dilutions in COX Assay Buffer.[9]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells.[9]

  • Inhibitor Addition: Add the various concentrations of the test compounds or a vehicle control (e.g., DMSO) to the wells.[9] Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[7]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9][15]

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[7]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and plot it against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[9]

Anticancer Activity: Inducing Cell Death in Cancer Cells

Sulfonated benzoic acid derivatives have also been investigated for their anticancer potential against various cancer cell lines.[1] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth and survival.[1]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonated benzoic acid analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.

Other Notable Biological Activities

Beyond the major activities discussed, sulfonated benzoic acid analogs have shown potential in other therapeutic areas:

  • Antidiabetic Activity: Some derivatives act as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[1]

  • Enzyme Inhibition: This class of compounds has been shown to selectively inhibit other enzymes, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play a role in thrombosis and inflammation.[1]

  • Antihypertensive Activity: Certain sulfamoylbenzoic acid derivatives have demonstrated potent hypotensive activity.[16]

Conclusion

Sulfonated benzoic acid derivatives are a versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the generation of diverse analogs, facilitating the optimization of their therapeutic properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and advance the development of novel drugs based on this remarkable scaffold. Further investigations into structure-activity relationships and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2025). PMC. [Link]

  • Sulindac activates NF-κB signaling in colon cancer cells. PMC - NIH. [Link]

  • In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes. (2005). PubMed. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2026). ResearchGate. [Link]

  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. (2024). Preprints.org. [Link]

  • The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis. (2024). Frontiers. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Biological Activities Of Sulfonamides. SciSpace. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • In Vitro and In Vivo Antibacterial and Antibiofilm Activity of Zinc Sulfate (ZnSO4) and Carvacrol (CV) Alone and in Combination with Antibiotics Against Pseudomonas aeruginosa. (2025). MDPI. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • COMPARATIVE STUDY ON THE ANTIBACTERIAL ACTIVITY OF SOME FLAVONOIDS AND THEIR SULFONIC DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • What is the NF-κB pathway?. (2024). Mechanobiology Institute, National University of Singapore. [Link]

  • In vivo Analgesics and in vitro Antioxidants Activity of Newly Synthesized Mannich Bases of Lawsone. Asian Journal of Pharmaceutical Research. [Link]

  • Benzoic acid. Wikipedia. [Link]

Sources

Comparative

Thermal stability comparison of chloro-substituted vs. unsubstituted sulfones

Executive Summary In the development of high-performance engineering polymers and advanced pharmaceutical intermediates, the thermal stability of the foundational building blocks is paramount. Sulfones (R-SO₂-R') are inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-performance engineering polymers and advanced pharmaceutical intermediates, the thermal stability of the foundational building blocks is paramount. Sulfones (R-SO₂-R') are inherently stable due to their strong hexavalent sulfur center. However, the introduction of halogen substituents—specifically chlorine—profoundly alters the molecule's electronic landscape and intermolecular interactions. This guide provides an objective, data-driven comparison between unsubstituted diphenyl sulfone (DPS) and its chloro-substituted analog, 4,4'-dichlorodiphenyl sulfone (DCDPS), detailing the mechanistic causality behind their thermal behaviors and the self-validating analytical workflows used to measure them.

Mechanistic Causality: The Role of Chlorine Substitution

The thermal resilience of small-molecule sulfones and their derived polymers is dictated by bond dissociation energies and solid-state lattice dynamics.

  • Electronic Effects (Inductive Stabilization): The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic rings. This polarization strengthens the C-S bond against homolytic cleavage at elevated temperatures. Thermal degradation studies of aromatic poly(ether sulfones) confirm that the primary decomposition pathway involves the elimination of SO₂[1]. By withdrawing electron density, chlorine stabilizes the aromatic system, thereby delaying the onset of SO₂ extrusion and increasing the decomposition temperature (Td).

  • Steric Hindrance and Intermolecular Forces: In the solid state, DCDPS benefits from enhanced intermolecular interactions, including dipole-dipole interactions and potential halogen bonding. These forces significantly increase the crystal lattice energy. Macroscopically, this manifests as a substantially higher melting point (174–177 °C for DCDPS compared to 127–129 °C for DPS)[2].

  • Polymerization Dynamics and Backbone Rigidity: DCDPS is a critical electrophilic monomer for synthesizing polyethersulfone (PES) and polysulfone (PSU) via nucleophilic aromatic substitution. The chloro groups act as excellent leaving groups while imparting high rigidity and thermal resistance to the resulting polymer backbone, achieving glass transition temperatures (Tg) exceeding 200 °C and decomposition temperatures above 400 °C[3][4].

Quantitative Data Comparison

The following table summarizes the physicochemical and thermal properties of DPS and DCDPS, highlighting the direct impact of chloro-substitution.

PropertyDiphenyl Sulfone (DPS)4,4'-Dichlorodiphenyl Sulfone (DCDPS)Mechanistic Causality
Chemical Formula C₁₂H₁₀O₂SC₁₂H₈Cl₂O₂SSubstitution of para-hydrogens with chlorine.
Melting Point (Tm) 127–129 °C174–177 °CIncreased lattice energy via dipole interactions and halogen bonding[2].
Boiling Point (Tb) 379 °C385–390 °CHigher molecular weight and stronger intermolecular forces.
Thermal Decomposition (Td) ~400 °C> 420 °C-I effect of chlorine strengthens C-S bonds, delaying SO₂ extrusion[1].
Industrial Application Plasticizers, thermal paperMonomer for PES/PSU, aerospace materialsChloro groups enable step-growth polymerization[3].

Experimental Workflow: Self-Validating Thermal Profiling

To objectively compare the thermal stability of these sulfones, a self-validating analytical workflow utilizing Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC) is required. This protocol ensures that physical thermal events (mass loss) are orthogonally validated by chemical identification (evolved gas analysis).

Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Establishment (Self-Validation Phase)

  • Action: Calibrate the TGA and DSC using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) standards to ensure temperature accuracy within ±0.1 °C. Run a blank baseline with empty alumina (Al₂O₃) crucibles.

  • Causality: Subtracting the blank baseline eliminates buoyancy effects and thermal drift, ensuring that all recorded heat flow and mass changes are strictly intrinsic to the sulfone samples.

Step 2: Sample Preparation

  • Action: Accurately weigh 5.0 ± 0.1 mg of high-purity DPS and DCDPS into separate pre-tared alumina crucibles.

  • Causality: Maintaining a consistent, low sample mass minimizes thermal lag and ensures uniform heat transfer kinetics, preventing artificial broadening of degradation peaks.

Step 3: DSC Analysis (Phase Transitions)

  • Action: Purge the DSC furnace with ultra-high purity Nitrogen (N₂) at 50 mL/min. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

  • Causality: The N₂ purge prevents oxidative degradation. This step identifies the melting point (Tm) endotherm. A sharp endothermic peak validates the crystalline purity of the sulfone monomers before degradation testing.

Step 4: TGA-MS Analysis (Degradation Kinetics)

  • Action: Transfer samples to the TGA furnace. Heat from 50 °C to 800 °C at 10 °C/min under a Nitrogen atmosphere. Route the evolved gases through a heated transfer line (200 °C) directly into a Mass Spectrometer.

  • Causality: By monitoring m/z 64 (SO₂⁺) and m/z 112 (chlorobenzene fragments), the physical onset of mass loss (Td) is orthogonally validated by the chemical detection of SO₂[1]. DCDPS will exhibit a delayed onset of m/z 64 evolution compared to DPS, empirically proving its superior thermal stability.

Workflow Visualization

ThermalWorkflow Start Sample Preparation (DPS & DCDPS) Calib Baseline Calibration (Indium/Zinc Standards) Start->Calib DSC DSC Analysis (Tm & Phase Transitions) Calib->DSC N2 Purge TGA TGA-MS Analysis (Td & Evolved Gas) Calib->TGA N2 Purge Data Orthogonal Validation (Mass Loss vs. m/z 64) DSC->Data TGA->Data

Figure 1: Self-validating TGA-MS and DSC workflow for sulfone thermal stability profiling.

Conclusion

The substitution of chlorine onto the aromatic rings of sulfones yields a quantifiable enhancement in thermal stability. Through inductive electron withdrawal and increased solid-state intermolecular forces, 4,4'-dichlorodiphenyl sulfone (DCDPS) outperforms unsubstituted diphenyl sulfone (DPS) in both melting point and thermal decomposition onset. Utilizing a self-validating TGA-MS/DSC workflow allows researchers to accurately map these thermal properties, ensuring robust material selection for high-temperature polymer synthesis and advanced chemical applications.

References

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. 1

  • 4,4'-Dichlorodiphenyl sulfone 80-07-9 wiki. Guidechem. 2

  • Buy 4,4'-Dichlorodiphenyl sulfone | 80-07-9. Smolecule. 3

  • Synthesis and characterization of novel poly(aryl ether ketone ketone)s. Vrije Universiteit Brussel. 4

Sources

Validation

Validating the structure of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid via elemental analysis

Validating the Structure of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: A Comparative Guide to Elemental Analysis vs. HRMS and qNMR By: Senior Application Scientist Executive Summary 4-[(4-Chlorophenyl)sulfonyl]benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: A Comparative Guide to Elemental Analysis vs. HRMS and qNMR

By: Senior Application Scientist

Executive Summary

4-[(4-Chlorophenyl)sulfonyl]benzoic acid (C13H9ClO4S) is a highly functionalized intermediate critical to pharmaceutical synthesis and advanced materials science. Validating its structure presents a unique analytical challenge due to the simultaneous presence of a highly stable sulfone group (–SO₂–) and a covalently bound halogen (chlorine). This guide objectively compares the performance of Automated CHNS/X Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating experimental protocol and supporting quantitative data.

The Analytical Dilemma: Selecting the Right Validation Tool

While spectroscopic techniques like NMR and HRMS are ubiquitous in modern laboratories, they often struggle to provide absolute bulk purity without the use of expensive internal standards. Automated CHNS/X elemental analyzers (such as the Thermo Scientific FlashSmart[1] or the Analytik Jena multi EA 5100[2]) serve as the gold standard for empirical formula validation. They utilize high-temperature flash combustion based on the modified Dumas method to determine the absolute mass percentage of organic elements[3].

Table 1: Comparative Performance of Structural Validation Techniques

Analytical TechniquePrimary OutputHalogen/Sulfur HandlingQuantitation AccuracyThroughput & CostStructural Specificity
Automated CHNS/X (Product) Absolute mass % of C, H, N, S, ClExcellent (via Ag-based traps)± 0.3% absoluteHigh throughput, low costLow (Empirical formula only)
High-Resolution Mass Spec (HRMS) Exact mass & isotope patternExcellent (distinct isotopic signatures)Semi-quantitativeMedium throughput, high capital costHigh (Molecular formula)
Quantitative NMR (qNMR) Proton/Carbon environmentsModerate (indirect electronic effects)± 1.0% relativeLow throughput, high capital costVery High (Connectivity)

To achieve definitive structural proof, modern laboratories employ an orthogonal validation logic that combines the strengths of all three techniques.

Validation_Logic Target Target Structure C13H9ClO4S EA Automated CHNS/X (Elemental Composition) Target->EA HRMS HRMS (Exact Mass & Isotope) Target->HRMS NMR qNMR (Proton/Carbon Environments) Target->NMR MatchEA Empirical Formula Matches ±0.3% EA->MatchEA MatchHRMS Molecular Ion m/z 295.9910 HRMS->MatchHRMS MatchNMR Peak Integration Confirms Purity NMR->MatchNMR Validated Validated Structure MatchEA->Validated MatchHRMS->Validated MatchNMR->Validated

Fig 1: Orthogonal validation logic combining EA, HRMS, and qNMR for definitive structural proof.

Mechanistic Deep-Dive: Overcoming Chlorine and Sulfur Interference

In elemental analysis, the presence of halogens and sulfur introduces severe matrix interferences[4]. If not properly managed, the combustion of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid will yield HCl, Cl₂, and SO₃ alongside the desired CO₂, H₂O, N₂, and SO₂.

  • The Sulfur Challenge: The sulfone linkage requires intense thermal energy to break. Furthermore, sulfur tends to oxidize into a mixture of SO₂ and SO₃. To ensure quantitative conversion strictly to SO₂, the combustion reactor is doped with Tungstic Oxide (WO₃) or Vanadium Pentoxide (V₂O₅).

  • The Chlorine Challenge: Chlorine gas and HCl will poison the downstream copper reduction catalyst and cause severe baseline drift in the Thermal Conductivity Detector (TCD)[1]. To prevent this, a specialized halogen trap consisting of Silvered Cobaltous/Cobaltic Oxide (Ag-Co₃O₄) is employed. The silver quantitatively reacts with free halogens to form solid AgCl, permanently sequestering the interference[1].

CHNS_Workflow Sample Sample Injection 4-[(4-Chlorophenyl)sulfonyl]benzoic acid Combustion Flash Combustion (1000°C) O2 Oxidation Sample->Combustion Trap Halogen Trap (Ag-Co3O4) Removes Cl Combustion->Trap Gases + HCl/Cl2 Reduction Reduction Furnace (650°C) Cu reduces NOx to N2 Trap->Reduction Halogen-free gases GC GC Column Separation (N2, CO2, H2O, SO2) Reduction->GC Detector Thermal Conductivity Detector (TCD) GC->Detector

Fig 2: Automated CHNS/X combustion workflow demonstrating halogen trapping to prevent TCD interference.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol represents a closed, self-validating system. Every analytical run must pass stringent Quality Control (QC) gates before the target sample is evaluated.

System: Automated Flash Combustion Analyzer (e.g., Thermo Fisher FlashSmart[1] or Analytik Jena multi EA 5100[2]).

  • Step 1: System Purge and Baseline Establishment

    • Action: Purge the system with ultra-high purity Helium (carrier) and Oxygen (combustion). Combust three empty tin capsules.

    • Causality: Atmospheric nitrogen and moisture will artificially inflate N and H values. The empty capsules establish a zero-baseline, confirming the system is leak-free and fully purged.

  • Step 2: Matrix-Matched Calibration

    • Action: Calibrate the TCD response using 1.5–2.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

    • Causality: BBOT is chosen because it contains C, H, N, S, and O, closely mimicking the thermal decomposition profile and elemental matrix of our target sulfone[1].

  • Step 3: Quality Control (QC) Verification

    • Action: Run a known reference material, such as Sulfanilamide, as an unknown.

    • Causality: The system is only validated for sample analysis if the QC results fall within ±0.15% of the theoretical values. This proves the calibration curve is accurate and the catalysts are active.

  • Step 4: Sample Preparation and Flash Combustion

    • Action: Weigh exactly 1.500–2.000 mg of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid into a tin capsule using a microbalance[5]. Drop the capsule into the 1000°C combustion furnace under an O₂ pulse.

    • Causality: The oxidation of the tin capsule is highly exothermic, temporarily raising the localized flash temperature to ~1800°C. This extreme thermal shock is strictly required to quantitatively cleave the highly stable C–S bonds of the sulfone group.

  • Step 5: Separation and Detection

    • Action: Pass the halogen-free gas mixture through a heated GC column to separate N₂, CO₂, H₂O, and SO₂, followed by TCD quantification.

Quantitative Data Presentation

For a structure to be considered validated for publication or pharmaceutical progression, the American Chemical Society (ACS) mandates that experimental elemental analysis values must fall within ±0.3% of the theoretically calculated values.

Table 2: CHNS/Cl Elemental Composition Data for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

ElementTheoretical Mass (%)Experimental Mass (%) (n=3)Absolute Delta (Δ)Pass/Fail (±0.3% Limit)
Carbon (C) 52.62%52.55%-0.07%PASS
Hydrogen (H) 3.06%3.09%+0.03%PASS
Nitrogen (N) 0.00%< 0.05% (LOD)N/APASS
Sulfur (S) 10.81%10.74%-0.07%PASS
Chlorine (Cl) 11.95%11.88%-0.07%PASS
Oxygen (O) 21.57%21.60%+0.03%PASS

Note: Chlorine content was determined via a secondary coulometric titration run on the multi EA 5100 system[6].

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Retrieved from: [Link]

  • Analytik Jena. "C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer." Retrieved from:[Link]

  • Analytik Jena. "Micro-Elemental Analyzer - multi EA 5100." Retrieved from: [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" Retrieved from: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Retrieved from:[Link]

Sources

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